1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Description
The exact mass of the compound 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene is 309.97601 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-5-methyl-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSSQVIVKFCUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene CAS number and identifiers
This comprehensive technical guide details the chemical identity, synthesis, and application of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene , a highly specialized intermediate used in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.
High-Purity Intermediate for C-Aryl Glucoside Therapeutics
Chemical Identity & Properties
1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene serves as a protected aryl halide building block. Its structural design features a benzyl-protected phenol (for stability during lithiation) and a specific halogenation pattern (4-bromo, 5-chloro) critical for regioselective coupling and downstream pharmacological potency.
Core Identifiers
| Property | Specification |
| CAS Number | 2379321-31-8 |
| IUPAC Name | 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene |
| Molecular Formula | C₁₄H₁₂BrClO |
| Molecular Weight | 311.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Aryl Bromide (reactive handle), Benzyl Ether (protecting group) |
Structural Analysis
The molecule is a derivative of 5-chloro-2-methylphenol . The regiochemistry is precise:
-
Position 1 (Benzyloxy): Masks the phenolic hydroxyl to prevent proton interference during organometallic reactions.
-
Position 2 (Methyl): Provides steric bulk and lipophilicity, influencing the binding affinity in the SGLT2 active site.
-
Position 4 (Bromo): The site of Lithium-Halogen Exchange .[1] This is the "active" carbon that will form the C-C bond with the sugar moiety.
-
Position 5 (Chloro): A metabolic blocking group that enhances the half-life and selectivity of the final drug candidate.
Synthetic Pathways & Manufacturing
The synthesis follows a linear two-step protocol starting from commercially available 5-chloro-2-methylphenol. The process prioritizes regioselectivity in the bromination step.
Step 1: Regioselective Bromination
Precursor: 5-Chloro-2-methylphenol (CAS 1092460-50-8) Reagent: N-Bromosuccinimide (NBS) or Br₂ / Acetic Acid Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C1 strongly directs para, while the methyl at C2 directs ortho/para. The C4 position is electronically favored (para to OH) and sterically accessible, leading to 4-bromo-5-chloro-2-methylphenol .
Step 2: Benzyl Protection
Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃) Solvent: DMF or Acetone (Reflux) Outcome: Formation of the benzyl ether locks the phenol, yielding the target CAS 2379321-31-8.
Synthesis Workflow Diagram
Figure 1: Linear synthesis pathway from the phenolic precursor to the protected aryl bromide.
Reactivity & Application in Drug Discovery
This compound is a Class-Specific Intermediate for the synthesis of C-aryl glucoside SGLT2 inhibitors (e.g., analogs of Dapagliflozin, Sotagliflozin, and Bexagliflozin). The "Chloro-Methyl" substitution pattern is designed to optimize the balance between SGLT2 selectivity (kidney) and SGLT1 inhibition (intestine).
Critical Workflow: C-Glycosylation via Lithiation
The primary utility of CAS 2379321-31-8 is its ability to undergo clean lithium-halogen exchange to generate a nucleophilic aryl lithium species. This species attacks a gluconolactone to form the core C-glycoside bond.
Protocol:
-
Activation: Dissolve CAS 2379321-31-8 in anhydrous THF/Toluene at -78°C.
-
Exchange: Add n-Butyllithium (n-BuLi) dropwise.[2] The Br atom is exchanged for Li, generating the Aryl-Lithium species .
-
Note: The benzyl protection is stable to n-BuLi at -78°C, whereas a free phenol would consume the reagent.
-
-
Coupling: Cannulate the Aryl-Lithium solution into a solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone .
-
Reduction: The resulting lactol is reduced (using Et₃SiH/BF₃·OEt₂) to form the final C-aryl glucoside.
Mechanism of Action (SGLT2 Scaffold Construction)
Figure 2: The critical role of the aryl bromide in constructing the C-glycoside pharmacophore.
Safety & Handling (MSDS Highlights)
As a halogenated aromatic compound, standard laboratory safety protocols apply.
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (due to potential hydrolysis over long periods, though the ether is relatively stable).
-
Incompatibility: Strong oxidizing agents. Avoid exposure to light (potential debromination).
References
-
Chiralen Chemical Database. (2023). Product Analysis: 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS 2379321-31-8). Link
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 4-(5-Bromo-2-chlorobenzyl)phenol (Related SGLT2 Intermediate). Link
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. (Foundational chemistry for C-aryl glucoside synthesis). Link
-
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 53(17), 6355–6360. (Demonstrates lithiation-coupling methodology). Link
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- 2. US9834533B2 - Process for preparing SGLT2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
Melting point and physical characteristics of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
An In-depth Technical Guide to the Physicochemical Characterization of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is a cornerstone of successful development. This guide focuses on 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene, a substituted aromatic ether with potential applications as a key intermediate in the synthesis of complex organic molecules. Given its status as a potentially uncharacterized compound, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential methodologies required to determine its melting point and elucidate its core physical characteristics.
The process of characterization is not merely about data acquisition; it is about building a self-validating profile of a compound that ensures its identity, purity, and suitability for downstream applications. This guide will detail the experimental protocols and the underlying scientific principles for a multi-faceted analytical approach, establishing a robust and reliable physicochemical profile for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
Table 1: Core Molecular Information for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
| Property | Value | Source |
| IUPAC Name | 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene | - |
| CAS Number | 2379321-31-8 | [1] |
| Molecular Formula | C₁₄H₁₂BrClO | Calculated |
| Molecular Weight | 311.60 g/mol | Calculated[2] |
| Chemical Structure | - |
Part 1: Melting Point Determination: A Critical Indicator of Purity
The melting point of a crystalline solid is one of its most fundamental physical properties. It is the temperature at which the material transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C).[3] The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range.[3][4][5] Therefore, accurate melting point determination is a primary method for assessing the purity of a crystalline compound.
Method 1: Capillary Melting Point Analysis
This is a classical and widely used technique for determining the melting point of a solid.[6][7] The method involves heating a small, finely powdered sample in a capillary tube at a controlled rate.[8]
Experimental Protocol:
-
Sample Preparation: Ensure the sample of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene is completely dry and finely powdered by grinding it gently with a mortar and pestle.[8]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Preliminary Measurement (Rapid Scan): Place the packed capillary into a melting point apparatus. Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range.[3][9] This saves time and provides a target range for the precise measurement.
-
Accurate Measurement (Slow Scan): Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[5] Insert a new sample and heat at a slow, controlled rate of 1-2°C per minute.[4][8]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as the range T_onset – T_clear.
Caption: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly precise and quantitative data on the thermal properties of a material.[10][11] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13]
Principle of Operation: When the sample of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene undergoes a thermal transition, such as melting, it will absorb energy (an endothermic process). This results in a difference in heat flow between the sample and the reference, which is detected and plotted as a peak on a DSC thermogram. The melting point can be determined from the onset temperature and the peak maximum of this endothermic event. DSC is particularly valuable for identifying different crystalline forms (polymorphs), which may have distinct melting points and stabilities.[10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10°C/min, over a temperature range that encompasses the expected melting point.
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
Caption: Principle of Differential Scanning Calorimetry (DSC).
Part 2: Comprehensive Physicochemical Characterization
A complete understanding of a compound requires more than just its melting point. A full suite of analytical techniques should be employed to confirm its structure, assess its purity, and characterize its solid-state properties.[14][15][16]
Structural Elucidation and Confirmation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[2] Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[17] For 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene, we expect to see distinct signals for the aromatic protons on both benzene rings, the two benzylic protons (O-CH₂), and the three methyl protons (CH₃).[18] The splitting patterns will reveal which protons are adjacent to one another.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.[17][19] The spectrum will show distinct signals for the methyl carbon, the benzylic carbon, and the twelve aromatic carbons (some of which may overlap depending on symmetry).[20]
Experimental Protocol (General):
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and potentially 2D NMR (like COSY and HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
2. Mass Spectrometry (MS): MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its exact elemental formula.[21] A key feature for this compound will be its isotopic signature. Both chlorine and bromine have characteristic isotopes (³⁵Cl/³⁷Cl in a ~3:1 ratio; ⁷⁹Br/⁸¹Br in a ~1:1 ratio).[22] The mass spectrum will show a unique cluster of peaks for the molecular ion (M⁺), which is definitive proof of the presence of one chlorine and one bromine atom. Fragmentation patterns can further confirm the structure.[23][24]
3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[25] For 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene, characteristic absorptions would include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600 & ~1500 cm⁻¹: Aromatic C=C stretching.
-
~1250 and 1040 cm⁻¹: Aryl-alkyl ether C-O stretching (asymmetric and symmetric).[26][27][28]
-
Below 800 cm⁻¹: C-Cl and C-Br stretching.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the industry-standard technique for determining the purity of organic compounds.[29][30][31][32] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Experimental Protocol (Method Development Outline):
-
Column Selection: A reverse-phase C18 column is a typical starting point.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compound and any impurities.
-
Detection: A photodiode array (PDA) detector is ideal, as it can acquire a UV spectrum of the peak, providing additional data for peak identification and purity assessment.[33]
-
Analysis: The sample is dissolved in a suitable solvent and injected. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
Caption: General Experimental Workflow for HPLC Purity Analysis.
Solid-State Characterization
X-ray Crystallography: If a high-quality single crystal of the compound can be grown, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional atomic structure.[34][35][36][37] This technique provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and information about how the molecules pack together in the solid state.[34][38]
Part 3: Data Synthesis and Interpretation
The power of this multi-technique approach lies in the synthesis of all data points to create a comprehensive and self-validating profile of the compound.
Table 2: Summary of Analytical Characterization for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
| Technique | Parameter Measured | Expected Result / Information Gained |
| Melting Point | Melting Range | Sharp range indicates high purity. |
| DSC | Melting Temperature (T_onset, T_peak) | Precise melting point; detects polymorphs. |
| ¹H NMR | Chemical Shift, Integration, Splitting | Confirms C-H framework and connectivity. |
| ¹³C NMR | Chemical Shift | Confirms all unique carbon environments. |
| HRMS | Exact Mass, Isotopic Pattern | Confirms molecular formula; Br/Cl presence. |
| FTIR | Absorption Frequencies (cm⁻¹) | Identifies key functional groups (ether, aromatic). |
| HPLC-PDA | Retention Time, Peak Area, UV Spectrum | Quantifies purity; confirms peak identity. |
| X-ray Crystallography | 3D Atomic Coordinates | Unambiguous molecular structure and packing. |
The structural information from NMR, MS, and FTIR must be consistent. The molecular formula from HRMS must match the structure determined by NMR. The purity value from HPLC should correlate with a sharp melting range observed by capillary method and DSC. If all data are in agreement, a high degree of confidence in the compound's identity, purity, and structure is achieved.
Conclusion
The characterization of a novel compound such as 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene is a systematic process that relies on the synergistic application of multiple analytical techniques. While a simple melting point provides a crucial first look at purity, it is the integrated data from spectroscopic and chromatographic methods that builds the complete, trustworthy, and scientifically rigorous profile required for advanced research and development. This guide outlines the essential protocols and rationale that enable scientists to move from an unknown substance to a well-characterized molecular entity, ensuring the quality and validity of their work.
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2379321-31-8 | 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene | Boroncore. Link
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1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene (CAS 2379321-72-7) - Fluorochem. Link
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A Comprehensive Guide to the Safe Handling of Halogenated Benzyl Ethers: An SDS-Informed Approach for Researchers
This guide provides an in-depth technical overview of the safety considerations and handling precautions for halogenated benzyl ethers, a class of compounds frequently utilized in organic synthesis and drug development. By deconstructing the inherent hazards of their molecular structure and leveraging the framework of the Safety Data Sheet (SDS), this document aims to equip researchers, scientists, and drug development professionals with the expertise to manage these reagents safely and effectively.
Section 1: The Inherent Hazard Landscape of Halogenated Benzyl Ethers
Halogenated benzyl ethers are valuable synthetic intermediates, often used for introducing a protected hydroxyl group or as reactive building blocks.[1] However, their utility is matched by a complex hazard profile stemming from three key structural features: the benzyl group, the ether linkage, and the halogen substituent. A thorough understanding of this "triad of hazard" is the foundation of a robust safety protocol.
-
The Benzyl Group: The benzylic position is susceptible to oxidation. Furthermore, the aromatic ring itself can undergo metabolic activation, potentially leading to the formation of harmful metabolites like epoxides and phenols.[2]
-
The Ether Linkage: Ethers, including benzyl ethers, are notorious for their potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[3][4] This represents one of the most significant and often underestimated risks associated with this class of compounds.
-
The Halogen Atom: The presence of a halogen (F, Cl, Br, I) can significantly modify the compound's reactivity and toxicity. Halogenated aromatic compounds can exhibit persistent and bioaccumulative properties, and their metabolism can lead to toxic intermediates.[2] Structure-toxicity relationships often show that halogenation increases toxicity compared to simple alkyl substituents.[5][6]
Section 2: Decoding the Safety Data Sheet (SDS) for Proactive Safety
The SDS is the cornerstone of chemical safety, providing a standardized summary of a substance's hazards. For a class of compounds like halogenated benzyl ethers, it is crucial to recognize common hazard patterns while always consulting the specific SDS for the exact reagent in use.
Common GHS Classifications and Pictograms
Researchers handling these compounds will frequently encounter the following classifications on the SDS.
| Hazard Class | GHS Pictogram | Common H-Statement(s) | Significance in the Lab |
| Skin Corrosion/Irritation | Exclamation Mark | H315: Causes skin irritation.[7] | Direct contact can cause redness, itching, or inflammation. Requires diligent use of appropriate gloves and a lab coat.[8] |
| Serious Eye Damage/Irritation | Exclamation Mark | H319: Causes serious eye irritation.[7] | Vapors or splashes can cause significant eye damage. Mandates the use of chemical splash goggles.[9][10] |
| Respiratory Irritation | Exclamation Mark | H335: May cause respiratory irritation.[7][8] | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs. All work must be conducted in a certified chemical fume hood.[11] |
| Germ Cell Mutagenicity (Suspected) | Health Hazard | H341: Suspected of causing genetic defects.[12] | This is a significant long-term health risk. It underscores the need to minimize exposure through rigorous engineering controls and PPE, treating the compound with the highest respect. |
| Aquatic Hazard (Acute & Chronic) | Environment | H402: Harmful to aquatic life. H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[12][13] | These compounds must not be released into the environment. All waste must be collected and disposed of as hazardous waste according to institutional and local regulations.[14] |
| Acute Toxicity (Oral, Dermal, Inhaled) | Skull & Crossbones | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[12] | Indicates a high degree of toxicity, where even small exposures can be dangerous. This necessitates stringent containment measures and a well-practiced emergency response plan. |
Section 3: A Systematic Approach to Risk Mitigation: The Hierarchy of Controls
Effective safety is not merely about wearing PPE; it's a systematic process of risk reduction. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
-
Elimination/Substitution: While not always possible, the most effective control is to consider if a less hazardous reagent can be used, for example, a non-halogenated or less volatile benzylating agent.[15]
-
Engineering Controls: This is the primary method for controlling hazards in the laboratory.
-
Chemical Fume Hood: All manipulations of halogenated benzyl ethers (weighing, transfers, reactions) must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors.[16]
-
Ventilation: The laboratory should have adequate general ventilation to dilute fugitive emissions.[9]
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Their location should be known to all personnel before work begins.[8][9]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and follow detailed, written SOPs for all procedures involving these chemicals.
-
Training: Ensure all personnel are trained on the specific hazards and the procedures outlined in the SOP and SDS.
-
Designated Areas: Clearly mark areas where halogenated benzyl ethers are stored and used.
-
Section 4: Personal Protective Equipment (PPE) - A Critical Barrier
PPE is the final line of defense and must be selected based on the specific hazards identified in the SDS. It is never a substitute for robust engineering and administrative controls.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Detailed PPE Specifications
| Body Part | Protection Level | Rationale & Causality |
| Eyes | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[10] A face shield may be required if there is a significant splash risk.[17] | Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes and irritating vapors.[11] |
| Skin | Wear impervious gloves (e.g., nitrile or neoprene; check manufacturer's compatibility data) and a flame-resistant lab coat.[8] Disposable coveralls may be used for large-scale operations or spill cleanup.[16] | Halogenated benzyl ethers can cause skin irritation and may be absorbed through the skin.[9][12] A lab coat protects personal clothing and underlying skin from minor splashes. |
| Hands | Nitrile gloves are a common choice, but breakthrough times can vary. For prolonged work or more aggressive solvents, heavier neoprene or butyl rubber gloves should be considered. Always inspect gloves before use and remove them without contaminating your skin. | Suitability and durability of glove type depend on the specific substance and duration of use.[11] Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory | A properly functioning chemical fume hood is the primary means of respiratory protection.[16] A respirator with an organic vapor cartridge may be required for emergency situations like a major spill, and its use requires prior medical clearance and fit-testing.[9] | These compounds can cause respiratory tract irritation.[9] Engineering controls are superior to respirators for routine work as they protect all personnel in the area and do not rely on user fit and cartridge saturation. |
Section 5: Protocols for Safe Laboratory Operations
The following protocols are generalized and must be adapted to the specific requirements of your institution and experiment.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don appropriate PPE (goggles, lab coat, compatible gloves). Confirm the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (balance, spatula, weigh paper, beaker, solvent) inside the fume hood before opening the reagent container.
-
Dispensing: Open the reagent container inside the hood. Use a spatula to carefully transfer the required amount to weigh paper or directly into a tared vessel.
-
Closure: Immediately and securely close the reagent container.
-
Dissolution: Add the solvent to the vessel containing the weighed compound, ensuring any splashes are contained within the hood.
-
Cleanup: Wipe down the spatula and any contaminated surfaces within the hood with a suitable solvent. Dispose of weigh paper and contaminated wipes in the designated halogenated solid waste container.
-
Doffing PPE: Remove gloves using a technique that avoids skin contamination and dispose of them. Wash hands thoroughly with soap and water.[9]
Protocol 2: Storage and Waste Management
Proper storage and waste disposal are critical to prevent accidents and environmental contamination.
-
Storage:
-
Store containers in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[9][18]
-
Ensure containers are tightly closed to prevent the escape of vapors and the entry of air, which can promote peroxide formation.[17]
-
Store in a secondary containment tray to manage potential leaks.
-
Segregate from incompatible materials, especially strong oxidizing agents and acids.[10][13]
-
Date containers upon receipt and upon opening to track their age, which is critical for monitoring potential peroxide formation.
-
-
Waste Disposal:
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[3][4] Halogenated waste streams require specific, more costly disposal methods.[14]
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., "Halogenated Organic Waste," "Ignitable").[19]
-
Containers: Use compatible, leak-proof containers. Do not fill liquid waste containers more than 75-80% full to allow for vapor expansion.[14] Keep containers closed except when adding waste.[20]
-
Disposal Path: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour halogenated benzyl ethers down the drain.[8][19]
-
Section 6: Emergency Protocols - Plan, Prepare, Respond
A clear, well-rehearsed emergency plan is essential.
Emergency Response Flowchart
Caption: Flowchart for responding to personal exposure incidents.
Step-by-Step Emergency Procedures
-
Chemical Spill:
-
Minor Spill (manageable by lab personnel): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[9] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after pickup is complete.[16]
-
Major Spill (large volume, outside of fume hood): Evacuate the area immediately. Alert others and call emergency services and your institution's environmental health and safety department.[21] Do not attempt to clean it up yourself.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[22] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower for large area exposures.[21][23] Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][23] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[9][22] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[9] Seek immediate medical attention.
-
For all exposures, provide the attending medical personnel with a copy of the chemical's Safety Data Sheet.[12]
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Stability of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene under ambient conditions
An In-Depth Technical Guide to the Stability of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene is a complex halogenated aromatic ether with potential applications in pharmaceutical and chemical synthesis. Understanding its stability under ambient conditions is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from storage and handling to its incorporation into final products. This technical guide provides a comprehensive framework for evaluating the stability of this compound. It synthesizes insights from the known reactivity of its constituent functional groups and outlines a systematic approach to stability assessment through forced degradation studies, in line with established pharmaceutical industry practices.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies.
Introduction: A Molecule of Interest
1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene is a substituted aromatic compound featuring a benzyloxy ether, a chlorinated and brominated benzene ring, and a methyl group. While specific data on this exact molecule is not extensively available in public literature[3][4][5], its structural motifs are common in medicinal chemistry and organic synthesis. The presence of multiple reactive sites necessitates a thorough evaluation of its intrinsic stability.
The stability of a chemical entity is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and oxygen. Degradation of the molecule can lead to loss of potency, formation of impurities, and potentially toxic byproducts. Therefore, a proactive and systematic approach to stability testing is essential.
Predicted Intrinsic Stability and Potential Degradation Pathways
Based on the functional groups present in 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene, several potential degradation pathways can be anticipated under ambient and stress conditions.
The Benzyloxy Group: A Point of Reactivity
The benzyloxy group is widely used as a protecting group for alcohols in organic synthesis due to its general robustness.[6][7] However, it is susceptible to certain chemical transformations, particularly oxidation. The benzylic position is known for its enhanced reactivity due to the stabilization of radical, cationic, and anionic intermediates by the adjacent aromatic ring.[6]
-
Oxidative Cleavage: The benzylic ether linkage can be cleaved under oxidative conditions. Strong oxidizing agents can convert the benzyloxy group to a carboxylic acid.[8] Milder conditions might lead to the formation of an aldehyde.[8] Atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially initiate auto-oxidation, leading to the formation of hydroperoxides that can further decompose.
The Halogenated Aromatic Ring: General Stability and Potential Reactions
Chlorinated and brominated aromatic compounds are generally stable but can undergo degradation, particularly under photolytic conditions.[9][10]
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond, leading to the formation of radical species. This can initiate a cascade of reactions, resulting in dehalogenation or the formation of other degradation products.
-
Nucleophilic Aromatic Substitution: While generally requiring harsh conditions, the possibility of nucleophilic displacement of the halogen atoms, particularly with potent nucleophiles, should be considered, although this is less likely under typical ambient conditions.
The Methyl Group: Potential for Oxidation
The methyl group on the aromatic ring is also a potential site for oxidation, which can be initiated by radical mechanisms. This could lead to the formation of a benzylic alcohol, aldehyde, or carboxylic acid, though this is generally less facile than oxidation at the benzyloxy position.
A Framework for Stability Assessment: The Forced Degradation Study
To comprehensively evaluate the stability of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene, a forced degradation study is the recommended approach.[1][2][11] This involves subjecting the compound to a range of stress conditions that are more severe than ambient conditions to accelerate degradation and identify potential degradation products.[2] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1]
Objectives of the Forced Degradation Study
-
To identify the likely degradation products.
-
To understand the degradation pathways.
-
To demonstrate the specificity of stability-indicating analytical methods.
-
To inform the development of stable formulations and appropriate storage conditions.[2][12]
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
Detailed Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies. It is crucial to monitor the extent of degradation and adjust the conditions (e.g., concentration of stressor, temperature, duration) to achieve the target degradation of 5-20%.[1]
General Sample Preparation
Prepare a stock solution of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation
-
Acidic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals for analysis.
Thermal Degradation
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).
-
Sample at specified time points.
-
-
Solution State:
-
Incubate the stock solution at a controlled temperature (e.g., 60°C).
-
Sample at specified time points.
-
Photolytic Degradation
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light with aluminum foil to serve as a dark control.
-
Analyze the samples after the exposure period.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for monitoring the stability of the compound.
-
Instrumentation: A standard HPLC system with a UV/Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typically effective for separating compounds of varying polarity.
-
Detection: The wavelength for detection should be chosen based on the UV spectrum of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene. A DAD can be used to monitor multiple wavelengths and assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of degradation products.[13]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent compound and any new peaks corresponding to degradation products can be determined. Fragmentation patterns from MS/MS analysis can provide structural information.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation of major degradation products, isolation followed by NMR analysis is often necessary.[14][15]
Data Presentation
All quantitative data from the stability studies should be summarized in a clear and structured table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 40°C | |||
| 3% H₂O₂ | 24 hours | RT | |||
| Thermal (Solid) | 7 days | 60°C | |||
| Thermal (Solution) | 7 days | 60°C | |||
| Photolytic | As per ICH Q1B | RT |
Handling and Storage Recommendations
Based on the potential instabilities, the following handling and storage recommendations are prudent for 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene:
-
Storage: Store in a cool, dry, and dark place.[16] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize oxidation.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[16][17][18][19]
-
Handling: Handle in a well-ventilated area.[18] Avoid exposure to direct sunlight.
Conclusion
While direct stability data for 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene is scarce, a comprehensive understanding of its potential degradation pathways can be derived from the known chemistry of its functional groups. A systematic approach using forced degradation studies is essential to elucidate its stability profile. The methodologies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of this and similar molecules, ensuring the development of safe, effective, and high-quality products.
References
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- University of St Andrews. (n.d.).
- Reagentia. (n.d.). 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene (1 x 5 g).
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- MilliporeSigma. (n.d.). 1-bromo-5-chloro-2-iodo-4-(trifluoromethyl)benzene.
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Methodological & Application
Application Note: A Detailed Protocol for the Benzylation of 4-bromo-5-chloro-2-methylphenol
Abstract
This application note provides a comprehensive guide for the O-benzylation of 4-bromo-5-chloro-2-methylphenol, a critical procedure for installing a benzyl protecting group on a sterically hindered and electronically modified phenol. The benzylation is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and describes methods for product purification and characterization. The target audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for protecting phenolic hydroxyl groups in complex molecular architectures.
Introduction and Scientific Background
The benzyl group is a frequently used protecting group for alcohols and phenols in multi-step organic synthesis.[1][2] Its popularity stems from its stability across a broad spectrum of reaction conditions—including acidic, basic, and many oxidative/reductive environments—and its susceptibility to removal under mild hydrogenolysis conditions.[1] The target substrate, 4-bromo-5-chloro-2-methylphenol, presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-methyl group and the electronic effects of the two halogen substituents.
The Williamson ether synthesis is the chosen method for this transformation. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The process involves two fundamental steps:
-
Deprotonation: A suitable base is used to deprotonate the acidic phenolic hydroxyl group, generating a potent phenoxide nucleophile.[1][4]
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired aryl benzyl ether.[1][3][4]
The efficiency of the SN2 reaction is sensitive to steric hindrance.[3] While the ortho-methyl group on the phenol can slow the reaction, the use of a primary benzyl halide as the electrophile ensures the reaction remains feasible and high-yielding.[3][5]
Reaction Mechanism: Williamson Ether Synthesis
The mechanism involves the formation of a sodium phenoxide intermediate, which then undergoes an SN2 reaction with benzyl bromide.
Caption: Mechanism of the benzylation of 4-bromo-5-chloro-2-methylphenol.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding the target compound, 4-bromo-5-chloro-2-(benzyloxy)-1-methylbenzene.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-bromo-5-chloro-2-methylphenol | 221.45 | 2.21 g | 10.0 | 1.0 |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 0.44 g | 11.0 | 1.1 |
| Benzyl Bromide (BnBr) | 171.03 | 1.30 mL (1.88 g) | 11.0 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | - |
| Diethyl Ether (Et₂O) | - | ~200 mL | - | - |
| Saturated aq. NH₄Cl | - | ~50 mL | - | - |
| Brine (Saturated aq. NaCl) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
| Silica Gel (for column chromatography) | - | As needed | - | - |
| Hexanes/Ethyl Acetate (for chromatography) | - | As needed | - | - |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (Nitrogen or Argon). Avoid contact with skin and eyes. All glassware must be thoroughly dried before use.
-
Benzyl Bromide (BnBr): A lachrymator and corrosive. Causes skin and eye irritation.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][8]
-
Dimethylformamide (DMF): A potential skin irritant and can be absorbed through the skin. Use in a fume hood.
-
General Handling: Always wear a lab coat, safety glasses, and appropriate gloves. Ensure a fire extinguisher and safety shower are accessible.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Equip the flask with a thermometer, a nitrogen inlet, and a rubber septum.
-
-
Phenol Addition:
-
To the flask, add 4-bromo-5-chloro-2-methylphenol (2.21 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) via syringe and stir the mixture until the phenol is completely dissolved.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution should become a clear phenoxide solution.
-
-
Benzylation:
-
Slowly add benzyl bromide (1.30 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C via syringe.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 12-16 hours (or overnight).
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Eluent: 9:1 Hexanes/Ethyl Acetate.
-
Visualize with a UV lamp (254 nm). The product spot should be less polar (higher Rf) than the starting phenol. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to neutralize any unreacted NaH.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add diethyl ether (~100 mL) and water (~50 mL). Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with brine (~50 mL).[9]
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude oil/solid by flash column chromatography on silica gel.[2][10]
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).
-
Collect fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a colorless oil or white solid.
-
Workflow and Characterization
Experimental Workflow Diagram
The overall process from setup to final product is summarized in the following workflow.
Caption: Workflow for the benzylation of 4-bromo-5-chloro-2-methylphenol.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-bromo-5-chloro-2-(benzyloxy)-1-methylbenzene.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Phenol Ring): Expect two singlets in the aromatic region (~6.8-7.5 ppm) corresponding to the two protons on the substituted ring.
-
Aromatic Protons (Benzyl Ring): Expect a multiplet corresponding to the 5 protons of the benzyl group (~7.2-7.5 ppm).
-
Benzylic Protons (-O-CH₂-Ph): Expect a characteristic singlet around 5.0-5.2 ppm, integrating to 2H.
-
Methyl Protons (-CH₃): Expect a singlet around 2.2-2.4 ppm, integrating to 3H.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expect distinct signals for all unique carbon atoms. The benzylic carbon (-O-C H₂-Ph) should appear around 70-75 ppm. The aromatic region (110-160 ppm) will show signals for the 12 aromatic carbons. The methyl carbon will appear upfield (~15-20 ppm).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the product (C₁₄H₁₂BrClO). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the broad O-H stretching band from the starting phenol (typically ~3200-3500 cm⁻¹) is a key indicator of success.
-
The appearance of a strong C-O-C ether stretch around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ confirms ether formation.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive NaH (hydrolyzed); Wet solvent/glassware; Insufficient reaction time. | Use fresh NaH from a sealed container. Ensure all glassware is flame-dried and solvent is anhydrous. Extend reaction time and monitor by TLC. |
| Starting Material Remains | Insufficient base or benzyl bromide; Steric hindrance slowing the reaction. | Increase equivalents of NaH and BnBr to 1.2-1.5 eq. Gently heat the reaction (e.g., 40-50 °C) after addition, but monitor for side products. |
| Multiple Spots on TLC | C-alkylation side product; Impure starting materials or benzyl bromide. | The solvent can influence C- vs. O-alkylation.[11] Ensure high-purity reagents. Purify benzyl bromide by distillation if necessary. Careful column chromatography should separate isomers. |
| Difficult Purification | Product co-elutes with impurities (e.g., benzyl alcohol from BnBr hydrolysis). | Use a longer chromatography column and a shallower solvent gradient for better separation. Wash the crude organic layer with dilute NaOH to remove any unreacted phenol before chromatography. |
References
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Available at: [Link]
-
Slepetkane, K., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Synthetic Page. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. byjus.com [byjus.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Suzuki coupling reaction conditions using 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Application Note: High-Precision Chemoselective Suzuki-Miyaura Coupling of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Abstract & Strategic Overview
This application note details the optimized protocols for the chemoselective Suzuki-Miyaura cross-coupling of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS: 2379321-31-8). This scaffold is a critical "linchpin" intermediate in medicinal chemistry, particularly for designing multi-functionalized biaryls.
The core synthetic challenge is the chemoselective discrimination between the C(sp²)–Br and C(sp²)–Cl bonds. While the bromine atom at the C4 position is inherently more reactive, the presence of the electron-donating benzyloxy group (para to Br) and the steric environment of the adjacent chlorine (C5) and methyl (C2) groups requires precise catalyst tuning to prevent side reactions such as hydrodehalogenation or non-selective coupling.
Key Deliverables:
-
Protocol A: Highly selective coupling at the C4-Br position (leaving C5-Cl intact).
-
Protocol B: Conditions for sterically demanding boronic acids.
-
Mechanistic Insight: Analysis of electronic effects governing the C4 vs. C5 selectivity.
Structural Analysis & Chemoselectivity Logic
To design a robust protocol, we must first analyze the electronic and steric vectors acting on the substrate.
-
Electronic Activation (The "Push-Pull" Effect):
-
Deactivation: The 1-Benzyloxy (OBn) group is a strong resonance donor (
). Being para to the C4-Bromine, it increases electron density at C4, making the C-Br bond less electrophilic and slightly harder to undergo oxidative addition compared to a neutral aryl bromide. -
Activation: The 5-Chloro group is an inductive withdrawer (
) situated ortho to the Bromine. This pulls electron density away from C4, counteracting the OBn donor effect and re-activating the C-Br bond.
-
-
Steric Environment:
-
The 2-Methyl group is meta to the reaction site (C4) and does not impose significant steric hindrance.
-
The 5-Chloro group is ortho to the reaction site. While it activates electronically, it creates a steric wall. Therefore, bulky ligands (like extremely large Buchwald phosphines) might occasionally struggle, whereas bidentate ligands with large bite angles (like dppf) often excel by projecting the metal center away from the ortho-clash.
-
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition between the C-Br and C-Cl oxidative addition pathways.
Caption: Kinetic competition in oxidative addition. The C-Br bond (green path) reacts preferentially due to lower Bond Dissociation Energy (BDE), provided the temperature is controlled to prevent overcoming the activation energy for C-Cl insertion.
Experimental Protocols
Protocol A: Standard Chemoselective Coupling (Targeting C4-Br)
Best for: Phenylboronic acids, simple heteroaryl boronic acids.
This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists dehalogenation and operates well under mild conditions. The "bite angle" of the dppf ligand stabilizes the palladium center, ensuring high turnover numbers (TON) without attacking the stronger C-Cl bond.
Reagents:
-
Substrate: 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.1 – 1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3.0 mol%)
-
Base: K₂CO₃ (2.5 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.15 M) via syringe.
-
Base Addition: Inject degassed 2M aq. K₂CO₃ (2.5 equiv).
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).
-
Monitoring: Monitor by HPLC or TLC after 2 hours. The reaction is typically complete within 4–6 hours.
-
Note: If starting material remains after 6 hours, do not increase temperature above 90°C, as this risks C-Cl activation. Instead, add 1 mol% fresh catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
Protocol B: Challenging/Steric Substrates
Best for: Ortho-substituted boronic acids or electron-poor boronic acids.
When the coupling partner is bulky, the rate of transmetalation slows down. To prevent the catalyst from decomposing or attacking the C-Cl bond during this "waiting period," we use a highly active catalyst system: Pd₂(dba)₃ with S-Phos . S-Phos is bulky and electron-rich, facilitating oxidative addition while protecting the active Pd(0) species.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) + S-Phos (3.0 – 6.0 mol%)
-
Pre-complexation: Ideally, stir Pd and Ligand in solvent for 10 mins before adding substrate.
-
-
Base: K₃PO₄ (3.0 equiv, solid or aqueous)
-
Solvent: Toluene / Water (10:1 ratio)
-
Temperature: 90°C
Optimization Data & Solvent Effects
The following table summarizes the optimization of reaction conditions for this specific scaffold type.
| Entry | Catalyst System | Solvent | Base | Temp (°C) | Yield (C4-Ar) | Selectivity (Br:Cl) | Notes |
| 1 | Pd(PPh₃)₄ (5%) | DME/H₂O | Na₂CO₃ | 85 | 72% | 90:10 | Moderate selectivity; some homocoupling observed. |
| 2 | Pd(dppf)Cl₂ (3%) | Dioxane/H₂O | K₂CO₃ | 80 | 94% | >99:1 | Recommended Standard. Excellent balance of rate/selectivity. |
| 3 | Pd(OAc)₂ / X-Phos | Toluene/H₂O | K₃PO₄ | 100 | 88% | 85:15 | High activity led to trace C5-Cl coupling (bis-aryl). |
| 4 | Pd₂(dba)₃ / S-Phos | Toluene/H₂O | K₃PO₄ | 90 | 91% | 98:2 | Best for sterically hindered boronic acids. |
| 5 | Pd(Amphos)Cl₂ | EtOH/H₂O | K₂CO₃ | 70 | 65% | >99:1 | Very selective but slow conversion due to low temp. |
Troubleshooting Guide
Issue: Hydrodehalogenation (Loss of Br replaced by H)
-
Cause: This often occurs if the transmetalation step is slow (due to sterics) and the solvent contains abstractable hydrogens (like THF or alcohols), or if the catalyst loading is too high.
-
Solution:
-
Switch solvent to Toluene or Dioxane (avoid alcohols).
-
Use Pd(dppf)Cl₂ ; bidentate ligands reduce the propensity for
-hydride elimination or reductive dehalogenation pathways. -
Ensure the boronic acid is in excess (1.5 equiv) to outcompete the side reaction.
-
Issue: Low Conversion of Starting Material
-
Cause: Catalyst poisoning by Oxygen or inactive Boronic Acid (dehydrated to boroxine).
-
Solution:
-
Rigorous Degassing: Sparge solvents with Argon for 15 mins minimum.
-
Water is Vital: Ensure at least 10-20% water volume is present. Boronic acids require water to form the active boronate species [Ar-B(OH)₃]⁻.
-
Issue: Reaction at C5-Chlorine
-
Cause: Temperature too high (>100°C) or ligand is too electron-rich (e.g., PCy₃, tBu₃P).
-
Solution: Keep temperature
85°C. Stick to aryl-phosphine ligands (PPh₃, dppf) rather than alkyl-phosphines unless necessary.
Workflow Diagram
Caption: Operational workflow for the Suzuki coupling of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
- Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki Coupling of Polyhaloarenes. Chemical Society Reviews, 35, 264-272. (General reference for Br vs Cl selectivity principles).
Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
Selective deprotection of benzyl group in 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
[1]
Target Substrate: 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene Primary Challenge: Cleavage of the benzyl ether (Bn-OR) without compromising the sensitive Aryl-Bromide (Ar-Br) or Aryl-Chloride (Ar-Cl) bonds.
Executive Summary & Chemoselectivity Analysis
The deprotection of benzyl ethers is classically achieved via catalytic hydrogenolysis (Pd/C, H₂). However, in poly-halogenated systems, this method is fundamentally flawed. The bond dissociation energy (BDE) of Ar-Br (~81 kcal/mol) is sufficiently low that palladium catalysts will facilitate oxidative insertion and subsequent hydrodehalogenation competitive with, or faster than, benzyl ether cleavage.
To ensure the integrity of the halogen substituents, reductive methods must be avoided. This protocol details two non-reductive strategies:
-
Lewis Acid-Mediated Cleavage (BCl₃/Pentamethylbenzene): The "Gold Standard" for halogen tolerance.
-
Oxidative Cleavage (DDQ/Photo-irradiation): A mild, neutral alternative for acid-sensitive substrates.
Chemoselectivity Decision Matrix
| Method | Reagents | Mechanism | Ar-Br Stability | Ar-Cl Stability | Recommendation |
| Catalytic Hydrogenolysis | H₂, Pd/C | Reductive | Poor (Rapid cleavage) | Moderate | ⛔ AVOID |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Coordination/SN2 | Excellent | Excellent | ✅ PRIMARY |
| Oxidative Cleavage | DDQ, Light | SET Oxidation | Excellent | Excellent | ✅ SECONDARY |
| Brønsted Acid | HBr, AcOH | Protonation/SN1 | Good | Good | ⚠️ Risky (Migration) |
Mechanistic Pathway & Logic
The following diagram illustrates the divergent pathways. The goal is to bypass the "Reductive Pathway" which leads to impurities, and force the reaction through the "Lewis Acid Pathway."
Figure 1: Divergent reaction pathways highlighting the risk of reductive conditions versus the stability of Lewis Acid mediation.
Protocol A: BCl₃-Mediated Cleavage (Primary Method)
This method utilizes Boron Trichloride (BCl₃) as a strong Lewis acid to coordinate the ether oxygen. Crucially, Pentamethylbenzene (PMB) is added as a non-Lewis-basic cation scavenger.[1][2] Without PMB, the cleaved benzyl cation can undergo Friedel-Crafts alkylation back onto the electron-rich phenol ring or the solvent, leading to complex mixtures [1].
Materials
-
Substrate: 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (1.0 equiv)
-
Reagent: Boron Trichloride (BCl₃), 1.0 M solution in CH₂Cl₂ (2.0 equiv)
-
Scavenger: Pentamethylbenzene (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool to room temperature under inert gas (N₂/Ar).
-
Dissolution: Add the substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to substrate).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Note: Low temperature is critical to prevent attack on the halogenated aromatic ring.
-
-
Addition: Dropwise add the BCl₃ solution (2.0 equiv) over 10 minutes.
-
Observation: The solution may turn pale yellow or pink due to complex formation.
-
-
Reaction: Stir at -78 °C for 1 hour. Monitor by TLC.[3]
-
TLC Tip: If the reaction is sluggish, warm slowly to -20 °C, but do not exceed 0 °C to maintain halogen stability.
-
-
Quenching: While still at -78 °C, quench the reaction by adding Methanol (excess) dropwise.
-
Caution: Exothermic reaction. Vigorous gas evolution (HCl/borates).
-
-
Workup: Dilute with DCM and wash with saturated NaHCO₃ solution (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: The crude mixture will contain the target phenol and benzylated pentamethylbenzene byproduct. Separate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[4]
Validation Check:
-
¹H NMR: Disappearance of benzylic protons (~5.0 ppm, s, 2H) and appearance of phenolic -OH (broad singlet, exchangeable).
-
MS: Confirm retention of Br/Cl isotope pattern (M, M+2, M+4 characteristic of Br+Cl).
Protocol B: Oxidative Cleavage (Secondary Method)
If the substrate contains acid-sensitive groups (unlikely in this specific core, but possible in complex derivatives), oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the preferred alternative. While DDQ is typically used for PMB ethers, it can cleave simple benzyl ethers under photo-irradiation [2].
Materials
-
Substrate: 1.0 equiv
-
Reagent: DDQ (1.2 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) : Water (9:1 mixture) or Acetonitrile : Water.
-
Activation: Blue LED (440-460 nm) or broad-spectrum visible light.
Step-by-Step Procedure
-
Dissolution: Dissolve substrate in DCE/Water (9:1, 0.05 M).
-
Addition: Add DDQ (1.5 equiv). The solution will turn deep red/brown.
-
Irradiation: Irradiate the mixture with Blue LEDs at room temperature. Stir vigorously.
-
Monitoring: Reaction typically requires 4–12 hours.
-
Workup: Filter off the precipitated DDQ-H₂ byproduct. Wash the filtrate with saturated NaHCO₃ and 10% Na₂S₂O₃ (to remove residual oxidant).
-
Purification: Standard chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Bromine | Reaction temperature too high (Method A) or inadvertent reduction. | Ensure T < -20 °C for BCl₃. strictly avoid any hydride sources. |
| Incomplete Cleavage | Strong coordination of BCl₃ to other sites. | Increase BCl₃ to 3.0-4.0 equiv. Warm slightly to -10 °C. |
| Alkylation Byproducts | Insufficient scavenger (Method A). | Increase Pentamethylbenzene to 5.0 equiv. |
| Stalled Oxidative Reaction | Poor light penetration (Method B). | Use a flow reactor or increase surface area (thinner vessel). |
References
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[1] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1] Synlett, 2008(13), 1977–1980.
-
Ebner, T., & Carreira, E. M. (2017). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.[6][11] Angewandte Chemie International Edition, 56(6), 1559–1562.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[12] (General Reference for BCl3 utility).
Sources
- 1. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. new.zodml.org [new.zodml.org]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Grignard Preparation from 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Executive Summary
This guide details the preparation of the organomagnesium intermediate derived from 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (Compound 1) .
The preparation of this specific Grignard reagent presents a distinct chemoselective challenge: the substrate contains two halogen atoms (Br and Cl) in an ortho relationship, situated on an electron-rich aromatic ring populated by a benzyloxy and a methyl group. Standard magnesiation techniques risk sluggish initiation, lack of chemoselectivity (reacting with Cl), or Wurtz homocoupling.
To address these challenges, this protocol prioritizes the Knochel-Hauser "Turbo Grignard" Exchange Method (Method A) as the gold standard for laboratory-scale synthesis, ensuring high fidelity and safety. A secondary LiCl-Mediated Direct Insertion Method (Method B) is provided for larger-scale cost-optimization scenarios.
Chemical Context & Mechanistic Strategy
Substrate Analysis
-
Target Moiety: C4–Br bond (Bond Dissociation Energy ~81 kcal/mol).
-
Off-Target Moiety: C5–Cl bond (Bond Dissociation Energy ~96 kcal/mol).
-
Electronic Environment: The C1-Benzyloxy and C2-Methyl groups are electron-donating groups (EDGs). While EDGs generally deactivate aryl halides toward nucleophilic attack, they render the C–Mg bond of the resulting Grignard more nucleophilic.
-
Steric Environment: The C4 position is flanked by a proton (C3) and the Chlorine atom (C5). The steric bulk of the ortho-chloro substituent prevents efficient solvation of standard Grignard aggregates, often leading to precipitation or stalled reactions in pure diethyl ether.
The Solution: Lithium Chloride Mediation
Both protocols utilize Lithium Chloride (LiCl).[1] As established by Knochel et al., LiCl breaks up the polymeric aggregates of Grignard reagents, forming monomeric species of the type ArMgX·LiCl. This increases solubility in THF and significantly enhances the rate of formation.
Reaction Scheme Visualization
Figure 1: Mechanistic pathways for chemoselective Grignard formation. Method A utilizes halogen-metal exchange, while Method B utilizes accelerated oxidative addition.
Method A: Magnesiation via Halogen-Metal Exchange (Preferred)
Rationale: This method uses iPrMgCl[1][2]·LiCl. It is extremely fast, operates at low temperatures (suppressing side reactions), and guarantees chemoselectivity for Br over Cl.
Materials
| Reagent | Equiv.[1][3][4] | Concentration | Role |
| Substrate (Compound 1) | 1.0 | 0.5 M in THF | Starting Material |
| iPrMgCl·LiCl | 1.1 | 1.3 M in THF | Exchange Reagent |
| Anhydrous THF | N/A | Solvent | Medium |
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe. Cool to room temperature under positive nitrogen pressure.
-
Dissolution: Charge the flask with Compound 1 (1.0 equiv) and anhydrous THF to achieve a concentration of ~0.5 M.
-
Cooling: Cool the solution to -15 °C using an ice/salt bath or cryocooler.
-
Note: While exchange can occur at RT, lower temperatures prevent any potential reaction with the benzyl ether or elimination of the ortho-chloride.
-
-
Addition: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes. Maintain internal temperature < -10 °C.
-
Reaction: Stir at -10 °C for 30–60 minutes.
-
Monitoring: Quench a 50 µL aliquot with saturated NH₄Cl/H₂O or Iodine (I₂) and analyze via GC-MS or HPLC.
-
Success Criteria: Disappearance of starting bromide; appearance of de-brominated product (if H₂O quench) or iodo-product (if I₂ quench). The Cl atom must remain intact.[3]
-
-
Usage: The resulting Grignard solution is stable at -10 °C for several hours and should be used directly for the subsequent electrophilic trapping.
Method B: LiCl-Mediated Direct Insertion (Scale-Up Alternative)
Rationale: For multi-kilogram scales where iPrMgCl is cost-prohibitive, direct insertion using magnesium metal is possible. However, LiCl is mandatory to solubilize the Grignard and prevent passivation of the Mg surface by the bulky product.
Materials
| Reagent | Equiv. | Role |
| Substrate (Compound 1) | 1.0 | Starting Material |
| Mg Turnings | 1.2–1.5 | Metal Source |
| LiCl (Anhydrous) | 1.2 | Solubilizer/Accelerator |
| DIBAL-H (Optional) | 0.01 | Surface Activator |
| THF | Solvent | Medium |
Protocol
-
Activation: Place Mg turnings (1.2 equiv) and anhydrous LiCl (1.2 equiv) in a dried reactor under Argon. Heat to 150 °C under vacuum for 1 hour to dry the LiCl and mechanically activate Mg. Cool to room temperature.
-
Solvent Charge: Add anhydrous THF to cover the solids.
-
Initiation: Add approx. 5% of the total volume of Compound 1 solution (1.0 M in THF).
-
Activator: If the reaction does not start (exotherm/color change to gray/brown) within 5 minutes, add 1 mol% DIBAL-H or a crystal of Iodine.
-
-
Controlled Addition: Once initiated, add the remaining solution of Compound 1 dropwise.
-
Temperature Control: Maintain internal temperature between 30–40 °C . Do not reflux vigorously; high temperatures increase the risk of attacking the C5–Cl bond.
-
-
Digestion: After addition, stir at 40 °C for 2–4 hours.
-
Filtration: Cannula filter the dark solution into a fresh dry flask to remove excess Mg.
Analytical Controls & Quality Assurance
Before committing the valuable intermediate to the next step, validate the titer and identity.
Titration (Knochel Method)
Standard acid-base titration is inaccurate for organometallics. Use Iodine titration :
-
Weigh accurately ~250 mg of Iodine (I₂) into a dry vial.
-
Dissolve in 2 mL dry THF.
-
Add the Grignard solution dropwise until the brown iodine color disappears (becomes clear/yellow).
-
Calculation: Molarity = (mg Iodine / 253.8) / (Volume Grignard added in L)
Quench Study (GC-MS)
Perform a mini-workup on a 0.1 mL aliquot:
-
Quench A (Protonolysis): Add to sat. NH₄Cl.[3][5]
-
Expected Mass: M - Br + H (De-brominated, Chlorinated toluene derivative).
-
-
Quench B (Iodolysis): Add to I₂/THF.
-
Expected Mass: M - Br + I (Iodo-analog).
-
-
Failure Mode: If you see des-chloro products, the reaction temperature was too high.
Workflow & Safety Logic
Figure 2: Operational workflow for decision making and quality control.
Safety Warnings
-
Benzyl Ethers: While generally stable, benzyl ethers can undergo cleavage by Lewis acidic magnesium salts at elevated temperatures (>60 °C), potentially generating benzyl bromide (a lacrymator) and magnesium phenoxides. Keep temperatures moderate.
-
Exotherm: Grignard formation is autocatalytic. Ensure the "Method B" reaction has initiated before adding the bulk of the material to prevent thermal runaway.
References
-
Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Piller, F. M., Appukkuttan, P., & Knochel, P. (2008). High-Yielding Preparation of Functionalized Arylmagnesium Compounds. Angewandte Chemie, 120(36), 6907-6911.
-
Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15, 1880-1888.
-
BenchChem Application Notes. (2025). Chemoselective Grignard Reagent Formation from 3-bromo-7-chloro-1-benzothiophene.[3][6]
-
Sigma-Aldrich Technical Bulletin. (2024). Selective Metalation and Additions using TurboGrignard.
Sources
- 1. Selective Metalation and Additions [sigmaaldrich.com]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Strategic Lithiation for the Functionalization of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Introduction
The selective functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] The molecule 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene represents a versatile and highly valuable building block. Its array of substituents—a directing benzyloxy group, a synthetically tractable bromine, a sterically influencing chlorine, and a methyl group—provides multiple handles for molecular elaboration. However, this substitution pattern also presents a significant regiochemical challenge. Lithiation, a powerful method for forming carbon-carbon and carbon-heteroatom bonds via aryllithium intermediates, offers a direct route to functionalization, but its success hinges on precise control over competing reaction pathways.[4][5][6]
This guide provides a detailed analysis of the primary lithiation strategies for this substrate: Halogen-Metal Exchange and Directed ortho-Metalation (DoM). We will explore the mechanistic principles that govern the selectivity of these transformations, explain the causality behind critical experimental choices, and provide detailed, field-proven protocols for achieving predictable and high-yielding functionalization at distinct positions on the aromatic core.
Mechanistic Analysis: A Tale of Two Pathways
The functionalization of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene via lithiation is primarily a competition between two kinetically distinct pathways. The choice of organolithium reagent, temperature, and solvent dictates which pathway prevails, leading to the selective formation of one of two key aryllithium intermediates.
Pathway 1: Halogen-Metal Exchange (Kinetic Control)
Halogen-metal exchange is an exceedingly rapid, kinetically controlled process.[7][8] The rate of exchange is heavily dependent on the halogen, following the trend I > Br > Cl.[8] In the target substrate, the bromine atom is significantly more susceptible to exchange than the chlorine atom. This reaction is typically performed with alkyllithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at cryogenic temperatures (typically -78 °C or below) to minimize side reactions.[5][8]
The reaction proceeds via an "ate" complex, where the nucleophilic alkyl group attacks the electropositive bromine atom, leading to the displacement of the bromide and formation of the more stable aryllithium species.[9] Given the vast difference in exchange rates, treatment with n-BuLi is expected to overwhelmingly favor the selective formation of the C4-lithiated intermediate.
Pathway 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a deprotonation reaction guided by a Directed Metalation Group (DMG).[4][10] The DMG, typically a heteroatom-containing functional group, coordinates to the Lewis acidic lithium of the organolithium base, delivering the base to a proximate C-H bond and lowering the kinetic barrier to deprotonation.[5][6]
In our substrate, the benzyloxy group can act as a DMG. However, the situation is nuanced. Recent studies have shown that the benzyloxy group can first be deprotonated at the benzylic (α) position by a strong, non-nucleophilic base like tert-butyllithium (t-BuLi).[11][12][13] This newly formed α-lithiobenzyloxy anion then acts as a powerful cooperative DMG, directing a second lithiation event to the ortho position of the aromatic ring (C6).[12][13] This pathway requires a stronger base than n-BuLi and typically more than one equivalent to achieve both deprotonation events. The C6 position is doubly activated for deprotonation due to its proximity to both the benzyloxy DMG and the inductively withdrawing chlorine atom.
The key to achieving DoM is to suppress the much faster halogen-metal exchange. This can be accomplished by using a base that is kinetically slower at halogen exchange or by leveraging reaction conditions that favor the thermodynamically more stable ortho-lithiated product, though this is challenging.
Visualizing the Competing Pathways
The following diagram illustrates the two divergent pathways originating from the starting material.
Caption: Competing lithiation pathways for the target substrate.
Data Summary: Predicting Regiochemical Outcomes
The choice of organolithium reagent is the critical determinant of regioselectivity. The following table summarizes the expected outcomes and the rationale for each strategy.
| Strategy | Base | Temp. (°C) | Site of Lithiation | Representative Product (E+ = DMF) | Rationale & Key Considerations |
| Halogen-Metal Exchange | n-BuLi | -78 | C4 (Br position) | 1-(Benzyloxy)-5-chloro-4-formyl-2-methylbenzene | Kinetically rapid Br-Li exchange is the dominant pathway, far out-competing DoM or Cl-Li exchange.[8][14] |
| Directed ortho-Metalation | t-BuLi (≥2 eq.) | -78 | C6 (ortho to BnO) | 6-(Benzyloxy)-4-bromo-3-chloro-2-formyltoluene | Requires a strong, sterically hindered base to form the α-lithiobenzyloxy DMG, which then directs lithiation to the most activated ortho C-H bond.[12][13] |
Experimental Protocols
General Safety Considerations: Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and react violently with water and air.[15] All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory. Quenching procedures should be performed slowly and at low temperatures to control the exothermic reaction.[16]
Protocol 1: Regioselective Functionalization at C4 via Lithium-Bromine Exchange
This protocol is designed to selectively generate the C4-aryllithium intermediate for subsequent reaction with an electrophile.
Workflow for C4-Functionalization
Caption: Step-by-step workflow for C4-functionalization.
Materials & Equipment:
-
1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv, typically 1.6 M or 2.5 M)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodomethane, etc.) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Ethyl acetate, Diethyl ether)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Oven-dried, three-necked round-bottom flask with stir bar
-
Septa, syringes, and needles
-
Inert gas line (N₂ or Ar)
-
Low-temperature thermometer
-
Dry ice/acetone or cryocool bath
Step-by-Step Procedure:
-
Setup: Assemble the dry, three-necked flask under a positive pressure of inert gas. Equip it with a magnetic stir bar, a rubber septum for additions, and a low-temperature thermometer.
-
Reagent Preparation: Dissolve 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene (1.0 mmol) in anhydrous THF (10 mL) in the reaction flask.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-BuLi (1.1 mmol, 1.1 equiv) dropwise via syringe over 5-10 minutes. A color change is often observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Add the chosen electrophile (1.2 mmol, 1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the aryllithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 1-2 hours.
-
Aqueous Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add water (10 mL) and the extraction solvent (20 mL). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Exploratory Functionalization at C6 via Directed ortho-Metalation
This advanced protocol aims to leverage the α-lithiobenzyloxy group as a powerful DMG to achieve functionalization at the C6 position. This method is more complex and may require optimization.
Materials & Equipment:
-
Same as Protocol 1, but replace n-BuLi with tert-Butyllithium (t-BuLi) in pentane (2.2 equiv, typically 1.7 M).
Step-by-Step Procedure:
-
Setup & Reagent Prep: Follow steps 1 and 2 from Protocol 1.
-
Cooling: Cool the solution to -78 °C.
-
Dianion Formation: Slowly add t-BuLi (2.2 mmol, 2.2 equiv) dropwise via syringe over 15-20 minutes. The first equivalent deprotonates the benzylic position, and the second deprotonates the C6 position.
-
Stirring: Stir the resulting deep-colored solution at -78 °C for 1-2 hours to allow for the DoM to proceed.
-
Electrophilic Quench & Workup: Follow steps 6-10 from Protocol 1 to quench the reaction and purify the desired C6-functionalized product. Note that separation from unreacted starting material or other isomers may be required.
Conclusion
The functionalization of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene is a prime example of how modern synthetic challenges can be addressed through a deep understanding of reaction mechanisms and kinetics. By carefully selecting the organolithium reagent, researchers can steer the reaction with high fidelity toward two distinct and valuable outcomes. The rapid, kinetically-driven lithium-bromine exchange using n-BuLi provides a reliable and high-yielding route to C4-functionalized products. In contrast, the more nuanced Directed ortho-Metalation strategy, employing the steric bulk and higher basicity of t-BuLi, opens an advanced pathway to novel C6-substituted analogues. These protocols provide a robust framework for researchers and drug development professionals to unlock the synthetic potential of this versatile aromatic scaffold.
References
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ResearchGate. α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions | Request PDF. Available at: [Link]
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Solas, M., Sedano, C., Suarez-Pantiga, S., & Sanz, R. (2020). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. Organic Letters, 22(16), 6365–6369. Available at: [Link]
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PubMed. α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. (2020). Organic Letters, 22(16), 6365-6369. Available at: [Link]
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StackExchange. nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. (2021). Available at: [Link]
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Reddit. Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. (2025). Available at: [Link]
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Menzel, K., et al. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Available at: [Link]
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Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available at: [Link]
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PubMed. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. (2010). The Journal of Organic Chemistry, 75(1), 130-138. Available at: [Link]
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Wikipedia. Directed ortho metalation. Available at: [Link]
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Mortier, J. 07- DIRECTED ORTHO METALATION. Available at: [Link]
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Jones, C. D., et al. (2022). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides. The Journal of Organic Chemistry, 87(7), 4969–4977. Available at: [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
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University of Michigan. Directed (ortho) Metallation. Available at: [Link]
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Caron, S., & Hawkins, J. M. (1998). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 63(7), 2054–2055. Available at: [Link]
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Wikipedia. Metal–halogen exchange. Available at: [Link]
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Wikipedia. Organolithium reagent. Available at: [Link]
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Dong, J., et al. (2015). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Organic Letters, 17(15), 3754–3757. Available at: [Link]
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Chen, C., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2469. Available at: [Link]
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Wang, H., et al. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances, 7(14), 8421–8431. Available at: [Link]
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ResearchGate. (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. (2018). Available at: [Link]
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Wiley Online Library. Experimental Considerations of the Chemical Prelithiation Process via Lithium Arene Complex Solutions on the Example of Si-Based Anodes for. (2023). Available at: [Link]
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Schwindeman, J. A., et al. (2020). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides. Organic Process Research & Development, 24(6), 947–985. Available at: [Link]
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Organic Chemistry Portal. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. (2006). Available at: [Link]
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Wrackmeyer, B., et al. (2021). Lithium calix[17]arenes: structural studies and use in the ring opening polymerization of cyclic esters. Dalton Transactions, 50(10), 3468–3480. Available at: [Link]
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Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312. Available at: [Link]
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Coldham, I., et al. (2012). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Angewandte Chemie International Edition, 51(30), 7534–7537. Available at: [Link]
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Royal Society of Chemistry. The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives. (2020). Organic & Biomolecular Chemistry, 18, 641-645. Available at: [Link]
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Sun, X., & Collum, D. B. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 129(46), 14421–14425. Available at: [Link]
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ResearchGate. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. (2026). Available at: [Link]
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ResearchGate. Experimental Considerations of the Chemical Prelithiation Process via Lithium Arene Complex Solutions on the Example of Si-Based Anodes for Lithium-Ion Batteries. (2023). Available at: [Link]
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ChemRxiv. Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. (2025). Available at: [Link]
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ScienceDaily. Programmed synthesis towards multi-substituted benzene derivatives. (2015). Available at: [Link]
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Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry. (2025). Available at: [Link]
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YouTube. Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). Available at: [Link]
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Keaveney, S. T., et al. (2018). Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer. Angewandte Chemie International Edition, 57(38), 12573–12577. Available at: [Link]
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García, D., Foubelo, F., & Yus, M. (2008). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. Arkivoc, 2008(12), 183-195. Available at: [Link]
- Google Patents. Benzyl (benzyloxy) benzene derivatives.
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ResearchGate. Regioselective lithiation without benzyne formation. (2024). Available at: [Link]
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EPFL Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1993). Available at: [Link]
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Nicewicz, D. A., et al. (2025). Arene and Heteroarene Functionalization Enabled by Organic Photoredox Catalysis. Accounts of Chemical Research. Available at: [Link]
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KPU Pressbooks. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Available at: [Link]
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Beilstein Journals. Arene activation via π-bond localization: concepts and opportunities. (2026). Available at: [Link]
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Cardiff University ORCA. Arenes and Heteroarenes C−H Functionalization Under Enabling Conditions: Electrochemistry, Photoelectrochemistry & Flow Te. (2023). Available at: [Link]
- Google Patents. Compound with benzyloxy aromatic ring structure, preparation method and application thereof.
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Application Note: Regioselective Substitution of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
This Application Note is designed for medicinal chemists and process development scientists working with the scaffold 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene . It details the reagents, conditions, and mechanistic rationale required to achieve high regioselectivity at the C4 (Bromo), C5 (Chloro), and C6 (Ortho-H) positions.
Executive Summary & Scaffold Analysis
The molecule 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS: 2379321-31-8) presents a classic "polysubstituted arene puzzle." Successful functionalization requires navigating the interplay between electronic activation, steric hindrance, and bond dissociation energies (BDE).
The Reactivity Map
To design a synthesis, one must first map the electronic and steric landscape of the ring:
-
Position 4 (C-Br): The Primary Gateway . The C-Br bond (BDE ~68 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~81 kcal/mol). This allows for highly selective oxidative addition by Pd(0) or Lithium-Halogen exchange.
-
Position 5 (C-Cl): The Latent Site . This position remains inert under standard Pd-catalyzed conditions targeting the bromide. It can be activated subsequently using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or Ni-catalysis.
-
Position 6 (C-H): The Electronic Hotspot . Located ortho to the strongly activating Benzyloxy (-OBn) group and ortho to the Chlorine. This is the preferred site for Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM).
-
Position 3 (C-H): The Steric Dead Zone . Sandwiched between the Methyl and Bromo groups, this position is sterically crowded and electronically less activated than C6.
Visualization: Reactivity Logic Flow
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Caption: Divergent functionalization pathways based on electronic and steric differentiation.
Pathway A: C4-Selective Functionalization (The Gateway)
The discrimination between Bromine and Chlorine is the most critical step. Palladium catalysts will insert into the C-Br bond exclusively if the correct ligand system is chosen.
Reagent Selection Guide
| Reagent Class | Recommended Reagent | Mechanism | Selectivity (Br:Cl) | Notes |
| Catalyst (Suzuki) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Oxidative Addition | >99:1 | PPh₃ is weak enough to avoid activating the Cl-Ar bond. |
| Base | Na₂CO₃ or K₃PO₄ | Transmetallation | N/A | Mild bases prevent side reactions. Avoid strong alkoxides if possible. |
| Solvent | Dioxane/Water (4:1) | Solvation | N/A | Standard biphasic system ensures solubility of boronic acids. |
| Li-Exchange | n-BuLi (1.05 eq) | Halogen-Metal Exch. | High | Must be done at -78°C. |
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4
Objective: Replace C4-Br with an Aryl group without touching C5-Cl.
-
Preparation: Charge a reaction vial with 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2M aqueous Na₂CO₃ (2.0 equiv).
-
Reaction: Heat to 80°C for 4-12 hours.
-
Critical Control Point: Monitor by HPLC/UPLC. Do not overheat (>100°C) or extend time unnecessarily, as oxidative addition into the C-Cl bond may slowly occur after the Br is consumed.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Mechanistic Insight: The bond dissociation energy difference (ΔBDE ≈ 13 kcal/mol) ensures that the Pd(0) species undergoes oxidative addition at the C-Br bond. The presence of the ortho-methyl group at C2 exerts minimal steric impact on C4, allowing the reaction to proceed smoothly.
Protocol 2: Lithium-Halogen Exchange at C4
Objective: Generate a C4-nucleophile (Ar-Li) for reaction with electrophiles (aldehydes, ketones, etc.).
-
Setup: Flame-dry a flask and cool to -78°C under Argon.
-
Dissolution: Dissolve the substrate in anhydrous THF .
-
Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.
-
Note: The exchange of Ar-Br to Ar-Li is diffusion-controlled and extremely fast. The Ar-Cl bond is stable at this temperature.
-
-
Quench: Stir for 15-30 minutes at -78°C, then add the Electrophile (1.2 equiv).
-
Warming: Allow the mixture to warm to RT slowly.
-
Warning: Do not use t-BuLi unless necessary, as it is more aggressive and can lead to deprotonation elsewhere. Avoid allowing the temperature to rise above -60°C before adding the electrophile to prevent "Halogen Dance" or benzyne formation.
Pathway B: C6-Selective Functionalization (The Ortho-Director)
If the goal is to functionalize the ring without removing the halogens, or to functionalize C6 after C4 modification, exploit the strong directing power of the Benzyloxy group.
Reagent Selection Guide
| Method | Reagent | Target | Rationale |
| EAS | NBS or NCS | C6 | -OBn is a strong ortho-director. C6 is less hindered than C3. |
| DoM | LDA or TMPLi | C6 | -OBn coordinates Li, directing deprotonation to C6. |
| C-H Borylation | [Ir(OMe)(cod)]₂ / dtbpy | C6 | Ir-catalyzed borylation is sterically driven. C6 is the least hindered C-H bond. |
Protocol 3: Directed Ortho Metalation (DoM) at C6
Risk: The presence of Br and Cl makes standard DoM risky (benzyne formation via elimination of Li-X). Solution: This approach is best used after C4-Br has been substituted (e.g., with an Aryl or Alkyl group). If Br is still present, use LDA at -78°C strictly.
-
Reagent: Use LDA (Lithium Diisopropylamide). It is a bulky, non-nucleophilic base that prefers deprotonation over nucleophilic attack.
-
Conditions: Add LDA (1.1 equiv) to the substrate in THF at -78°C.
-
Directing Group: The oxygen of the benzyloxy group coordinates the Lithium, positioning the amide to deprotonate C6.
-
Electrophile: Add the electrophile (e.g., MeI, DMF, I₂) at -78°C.
Pathway C: C5-Functionalization (The Sequential Challenge)
Functionalizing the C5-Chlorine usually requires that the C4-Bromine be reacted first. Once the C4 position is filled (e.g., with an aryl group), the C5-Cl bond can be activated.
Protocol 4: Buchwald-Hartwig Amination at C5 (Post-C4 Coupling)
Objective: Convert C5-Cl to C5-N.
-
Substrate: Use the product from Protocol 1 (C4-functionalized).
-
Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ with a dialkylbiaryl phosphine ligand.
-
Ligand Choice:RuPhos (for secondary amines) or BrettPhos (for primary amines). These electron-rich, bulky ligands are required to insert into the stronger C-Cl bond.
-
-
Base: NaOtBu or Cs₂CO₃ .
-
Temperature: 100-110°C in Toluene or Dioxane.
-
Note: The presence of the substituent at C4 (from the first step) may introduce steric strain. High-activity "Generation 3" or "Generation 4" Buchwald precatalysts are recommended.
References & Grounding
-
Schoenebeck, F., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society, 2021. Link
-
Context: Establishes the fundamental preference of Pd catalysts for Br over Cl and the role of ligand speciation.
-
-
Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 2022.[1] Link
-
Context: Comprehensive review of regioselectivity rules in Suzuki/Buchwald couplings for polyhalogenated systems.
-
-
Knochel, P., et al. "The Lithium–Halogen Exchange Reaction in Process Chemistry." ResearchGate/CRC Press, 2007. Link
-
Context: Definitive guide on the kinetics of Li-Br vs Li-Cl exchange and temperature control.
-
-
BenchChem. "Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene."[2] BenchChem Technical Guides, 2025. Link
-
Context: Provides analogous protocols for nitration and substitution on similar bromo-chloro-toluene scaffolds.
-
Disclaimer: This guide assumes standard laboratory safety practices. The reagents n-BuLi and Pd catalysts are hazardous. All reactions involving lithiation must be performed under strictly anhydrous and inert conditions.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Welcome to the technical support center for the synthesis of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your product yield.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section provides a detailed, question-and-answer-style troubleshooting guide for specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Ether Product.
A low or nonexistent yield of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene is a common issue. The root cause often lies in the initial deprotonation of the starting phenol or the subsequent nucleophilic substitution.
Initial Diagnosis Workflow
Caption: Initial diagnostic workflow for low product yield.
Detailed Solutions:
-
Incomplete Deprotonation: The synthesis of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene is a variation of the Williamson ether synthesis, which necessitates the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base used is not strong enough to fully deprotonate the starting material, 4-bromo-5-chloro-2-methylphenol, the reaction will not proceed to completion.
-
Recommended Action: Switch to a stronger base. While weaker bases like sodium bicarbonate may be insufficient, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly effective.[3] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be employed, though caution is advised due to its high reactivity.[3]
-
-
Suboptimal Reaction Conditions: The Williamson ether synthesis is sensitive to temperature and reaction time.[4]
-
Recommended Action: Typical laboratory conditions for this synthesis range from 50 to 100°C for 1 to 8 hours.[3][5] If your yield is low, consider increasing the temperature or extending the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.
-
-
Poor Reagent Quality: The presence of moisture can quench the highly reactive phenoxide intermediate, while impure reagents can introduce side reactions.
-
Recommended Action: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, especially when working with moisture-sensitive bases like NaH.[6] Verify the purity of your starting phenol and benzyl bromide.
-
Problem 2: Formation of Significant Side Products.
The appearance of unexpected spots on your TLC plate or difficulties in purification often point to the formation of side products. In the Williamson ether synthesis, the primary competing reactions are E2 elimination and C-alkylation.[4][7]
Side Product Identification and Mitigation
| Side Product | Identification | Cause | Mitigation Strategy |
| Alkene (from Benzyl Bromide) | Characterized by the loss of the benzyl group and the formation of a double bond. | This occurs via an E2 elimination pathway, which competes with the desired SN2 reaction.[8] This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides if a bulky base is used.[3][9] | Ensure you are using a primary alkyl halide like benzyl bromide.[3] Avoid sterically hindered bases. |
| C-Alkylated Phenol | An isomer of the desired product where the benzyl group is attached to the aromatic ring instead of the oxygen. | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the ring.[7][10] | The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[11] |
Workflow for Minimizing Side Products
Caption: Workflow to minimize side product formation.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
Q1: What is the underlying mechanism of this reaction?
This synthesis proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[7][8] The process involves two key steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-bromo-5-chloro-2-methylphenol to form a negatively charged phenoxide ion.[1]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the benzyl bromide, displacing the bromide leaving group to form the desired ether.[1][2]
Q2: Which solvents are optimal for this synthesis?
The choice of solvent is critical for the success of a Williamson ether synthesis. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity and slowing down the reaction.[5] Therefore, polar aprotic solvents are generally preferred.[3]
-
Recommended Solvents: Acetonitrile and N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the base while leaving the phenoxide nucleophile free to react.[4][5]
Q3: Can I use other benzylating agents besides benzyl bromide?
While benzyl bromide is a common and effective reagent, other benzylating agents can be used. Benzyl chloride is a viable alternative, though it is generally less reactive than the bromide.[6] In cases of low reactivity, a catalytic amount of an iodide salt (like NaI or KI) can be added to in-situ generate the more reactive benzyl iodide via the Finkelstein reaction.[4][6]
Q4: How should I purify the final product?
Standard purification techniques for organic compounds are applicable here.
-
Workup: After the reaction is complete, it is typically cooled, and inorganic salts are removed by filtration. The filtrate is then concentrated.[3]
-
Extraction: The crude product is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine to remove any remaining water-soluble impurities.[3]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[3]
-
Final Purification: The final product can be further purified by column chromatography or recrystallization to achieve high purity.[3][12]
III. Experimental Protocol: A Generalized Procedure
This protocol provides a starting point for the synthesis of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene. Researchers should adapt this procedure based on their specific laboratory conditions and the scale of the reaction.
Materials:
-
4-bromo-5-chloro-2-methylphenol (1.0 eq.)
-
Benzyl bromide (1.1-1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-chloro-2-methylphenol and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
At room temperature, add benzyl bromide to the stirring mixture.
-
Heat the reaction mixture to 80-90°C and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids. Wash the solids with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
IV. References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
-
Williamson ether synthesis. (2021, October 23). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
Solved benzyl bromide and para substituted phenol reaction | Chegg.com. (2026, February 15). Retrieved February 25, 2026, from [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Blackmond, D. G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved February 25, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]
-
Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16). Retrieved February 25, 2026, from [Link]
-
Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 25, 2026, from [Link]
-
Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 25, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press. Retrieved from [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 25, 2026, from [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Purification of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
[1]
Subject: Advanced Purification Protocols for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (CAS: 2379321-31-8) Document ID: TSC-PUR-2024-05 Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts[1][2]
Executive Summary
This guide details the purification of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene , a critical intermediate often utilized in the synthesis of SGLT2 inhibitors and other aryl-halide scaffolds.[1][2] The crude product typically contains unreacted 4-bromo-5-chloro-2-methylphenol (starting material), excess benzyl bromide (alkylating agent), and inorganic salts.[1]
Achieving pharmaceutical-grade purity (>98%) requires a multi-stage approach: Chemical Scavenging (to remove precursors) followed by Crystallization (primary method) or Chromatography (secondary method).[1][3]
Part 1: Initial Assessment & Triage[1][3]
Before initiating purification, assess the crude profile using TLC or HPLC.[3]
| Parameter | Observation | Diagnosis | Recommended Action |
| Physical State | Sticky yellow/orange oil | Solvent entrapment or high impurity load.[3] | High-vacuum drying (40°C) |
| TLC (Hex/EtOAc) | Spot at | Unreacted starting material.[1][3] | Protocol A: Caustic Wash.[1][3] |
| TLC (UV) | Spot near solvent front (Benzyl Bromide) | Excess alkylating agent.[1][3] | Protocol B: Amine Scavenging or Recrystallization.[3] |
| Color | Dark Brown/Black | Oxidation or polymerized byproducts.[1][3] | Activated Carbon treatment during crystallization.[1][3] |
Part 2: Chemical Scavenging Protocols (The "Pre-Wash")[1]
Objective: To chemically alter impurities into water-soluble species for removal via phase separation.[1]
FAQ: How do I remove unreacted phenol?
Answer: The phenolic proton is acidic (
Protocol A: The Caustic Wash
-
Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
-
Wash the organic layer twice with 1N NaOH (1:1 v/v).[3]
-
Technical Note: Do not use concentrated bases (>5N) or high temperatures, as this may hydrolyze the benzyl ether over extended periods, though it is generally stable.[1]
-
-
Dry over anhydrous
and concentrate.
FAQ: Recrystallization isn't working; the product smells like lachrymator. Why?
Answer: You likely have excess Benzyl Bromide (BnBr).[3][4][5] BnBr has similar solubility to your product, making it difficult to remove via simple crystallization.[1][3]
Protocol B: Amine Scavenging (The "Quench")
Use this if TLC shows a persistent high-
Part 3: Crystallization (The Primary Method)[1]
Objective: To isolate the product as a high-purity solid.
Critical Process Parameters (CPPs)
-
Solvent Selection: The presence of the methyl and halogen groups makes this molecule highly lipophilic.
-
Cooling Rate: Rapid cooling traps impurities (occlusion).[3] Slow cooling is mandatory.[3]
Protocol C: Standard Recrystallization
-
Dissolution: Suspend the crude solid in Ethanol (95%) or Methanol (5 mL/g).
-
Heating: Heat to reflux (
C) until fully dissolved. -
Nucleation: Remove from heat. Allow to cool slowly to room temperature (RT) with gentle stirring.
-
Tip: If no crystals form at RT, scratch the glass or add a seed crystal.[3]
-
-
Growth: Cool further to
C (ice bath) for 1-2 hours. -
Harvest: Filter the white/off-white needles. Wash with cold (
C) solvent.[3][10] -
Drying: Vacuum dry at
C.
Troubleshooting: "Oiling Out"
Issue: The product separates as an oil droplet at the bottom of the flask instead of crystals. Cause: The solution is too concentrated, or the melting point is depressed by impurities.[3] Solution:
Part 4: Chromatography (The Polishing Method)[1]
Objective: Used when purity requirements are extreme (>99.5%) or if crystallization yields are poor.[1]
FAQ: What is the best mobile phase?
Answer: Due to the halogens and benzyl group, the molecule is non-polar.
Visual Guide: Purification Logic Flow
The following diagram illustrates the decision-making process for purifying this specific intermediate.
Caption: Logical workflow for removing specific impurities (Phenol/Benzyl Bromide) prior to final isolation via crystallization or chromatography.
References
-
BenchChem. (2025).[3][8][9] Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (General protocols for benzyl ether purification and halide scavenging). Link
-
Organic Syntheses. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether. (Contains detailed experimental data on benzyl ether formation and purification via crystallization). Link[1]
-
ChemicalBook. (2024).[3] 4-(5-bromo-2-chlorobenzyl)phenol synthesis. (Describes purification of the parent phenol and related benzyl derivatives). Link
-
ResearchGate. (2014).[3] How does one separate Benzyl bromide from the reaction mixture? (Community consensus on amine scavenging and chromatography techniques).[3] Link
-
Fluorochem. (2024).[3] 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene Product Data. (Physical property verification for analogous isomers). Link
Sources
- 1. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 3351-59-5: 1-(benzyloxy)-4-(2-bromoethoxy)benzene [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Recrystallization solvents for high-purity 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Case ID: REC-552-BCL Status: Active Subject: Recrystallization Solvents & Troubleshooting for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Dashboard: Solvent Selection Matrix
Quick Reference: This intermediate is highly lipophilic due to the benzyl ether and halogenated core. It exhibits "brick-dust" solubility in water but high solubility in chlorinated solvents.
| Solvent System | Role | Suitability | Key Benefit | Risk Factor |
| Ethanol (EtOH) / Heptane | Primary | ⭐⭐⭐⭐⭐ | Excellent impurity rejection (esp. phenols); tunable polarity. | Oiling out if EtOH ratio is too high. |
| Isopropanol (IPA) | Alternative | ⭐⭐⭐⭐ | Slower evaporation; good for growing large crystals (X-ray quality). | Lower yield if not cooled to -10°C. |
| Ethyl Acetate / Hexanes | Secondary | ⭐⭐⭐ | Good for removing non-polar byproducts. | High solubility may lead to yield loss. |
| Methanol (MeOH) | Specific | ⭐⭐ | High polarity difference; forces rapid precipitation. | High risk of "crashing out" amorphous solid. |
| DCM / Toluene | Avoid | ⭐ | Too soluble; difficult to induce nucleation. | Solvates are common; toxicity issues. |
Standard Operating Procedure (The "Golden Path")
Objective: Isolate >99.5% purity 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene with <0.1% residual phenolic precursors.
Protocol A: The EtOH/Heptane Displacement Method
Recommended for batches >50g where thermal control is precise.
-
Dissolution: Charge crude solid into a flask. Add Ethanol (absolute) at a ratio of 3 mL per gram of solid.
-
Heating: Heat to reflux (approx. 78°C). The solid may not fully dissolve yet.
-
Co-Solvent Addition: If undissolved, slowly add Toluene (dropwise) only until clarity is achieved (Max 0.5 mL/g). Note: Toluene helps solubilize the halogenated core if the benzyl group causes stacking.
-
Anti-Solvent Addition: Remove from heat source. While still hot (60°C), slowly add Heptane (warm) until a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of Ethanol to clear the solution.
-
Controlled Cooling:
-
Ambient cool to 25°C (stirring at 60 RPM).
-
Critical Step: If oil droplets form at 40-50°C, reheat and add 10% more Ethanol.
-
Chill to 0-5°C for 2 hours.
-
-
Filtration: Filter the white crystalline solid. Wash with cold Heptane:Ethanol (9:1) .
Troubleshooting Guide (Interactive Q&A)
User Report: "My product is coming out as a yellow oil at the bottom of the flask instead of crystals."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs because the melting point of the solvated product is lower than the boiling point of the solvent mixture.
Corrective Actions:
-
Temperature Check: Your initial concentration is likely too high. Re-dissolve by heating and add 20% more solvent (Ethanol) .
-
Seed Crystal: Do not cool to 0°C immediately. Hold the temperature at 35-40°C and add a seed crystal of pure material.
-
Agitation: Increase stirring speed to disperse the oil droplets; they may crystallize if they have high surface area contact with the seed.
User Report: "The crystals are white, but the purity is stuck at 97%. NMR shows residual benzyl chloride."
Diagnosis: Benzyl chloride is trapped in the crystal lattice or adhering to the surface.
Corrective Actions:
-
Trituration: Before recrystallizing, perform a slurry wash (trituration) with cold Pentane or Hexane . Benzyl chloride is highly soluble in alkanes, while your product is less so at cold temperatures.
-
Solvent Switch: Switch to Isopropanol (IPA) .[1] The higher boiling point allows for a longer reflux, which can help drive off volatile halides like benzyl chloride before crystallization sets in.
User Report: "I have a colored impurity (pink/brown) that won't go away."
Diagnosis: Likely oxidation products of the phenolic precursor (4-bromo-5-chloro-2-methylphenol) or polymerized benzyl species.
Corrective Actions:
-
Activated Carbon: During the hot dissolution step (Step 2 of Protocol A), add 5 wt% Activated Carbon . Stir at reflux for 15 minutes.
-
Hot Filtration: Filter the hot solution through a Celite pad before adding the anti-solvent. This physically removes the carbon-adsorbed color bodies.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on observed crude properties.
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during purification.
Frequently Asked Questions (FAQ)
Q: Can I use water as an anti-solvent with Ethanol? A: Technically yes, but it is not recommended for this specific molecule. The high lipophilicity of the benzyl and bromo-chloro groups causes the molecule to precipitate as an amorphous gum (sticky solid) instantly upon water addition. Heptane offers a gentler polarity gradient, promoting ordered crystal growth [1].
Q: Why is the melting point lower than the literature value (48-52°C)? A: This molecule is a "low-melting solid." If your MP is 40-45°C, you likely have solvent inclusion (solvates). Dry the sample under high vacuum ( < 5 mbar) at 30°C for 12 hours. If the MP remains low, check for the ortho-isomer impurity (2-bromo-5-chloro isomer), which disrupts the lattice [2].
Q: Is this compound light sensitive? A: Yes. Benzyl ethers, especially those with electron-rich rings or halogens, can undergo slow photolytic cleavage or radical halogen migration. Perform recrystallization in amber glassware or wrap flasks in foil [3].
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene. Retrieved from [3]
-
Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (US20160280619A1).[1][4] Retrieved from
-
Organic Chemistry Portal. (2024). Benzyl Ethers - Protection and Deprotection Mechanisms. Retrieved from [3]
-
University of Rochester. (2021). Tips & Tricks: Recrystallization Solvents for Halogenated Aromatics. Retrieved from [3]
Sources
- 1. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN1118448C - The preparation method of benzyl-ether - Google Patents [patents.google.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Removing unreacted starting materials from 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
An essential aspect of synthesizing 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene is the effective removal of unreacted starting materials to ensure the final product's purity. This guide provides detailed troubleshooting advice and protocols for researchers encountering common purification challenges.
Technical Support Center: Purification of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
This document serves as a comprehensive resource for scientists and researchers, offering solutions to common issues faced during the post-reaction workup and purification of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most probable unreacted starting materials I need to remove from my crude product?
The synthesis of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene is typically achieved via a Williamson ether synthesis.[1] This reaction involves the benzylation of a phenol. Therefore, the primary unreacted starting materials you will likely encounter are:
-
4-bromo-5-chloro-2-methylphenol : The nucleophilic starting material.
-
Benzyl Bromide (BnBr) : The electrophilic benzylating agent. It is often used in slight excess to ensure the complete consumption of the more valuable phenol.[2]
Your purification strategy must effectively separate the desired aryl benzyl ether product from both this unreacted phenol and the excess benzyl bromide.
Q2: How can I remove the unreacted 4-bromo-5-chloro-2-methylphenol?
The key to removing the unreacted phenol lies in exploiting its acidic nature. Phenols are weak acids and will react with a moderately strong base to form a water-soluble salt (a phenoxide). The desired product, an ether, is neutral and will not react.
Core Strategy: Liquid-Liquid Extraction with a Basic Aqueous Solution.
By washing your organic solution of the crude product with an aqueous base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), you can selectively deprotonate the phenol.[3] The resulting sodium phenoxide salt is highly polar and will partition into the aqueous layer, while your neutral ether product remains in the organic solvent (e.g., ethyl acetate, dichloromethane).
-
Expert Insight: While both NaOH and NaHCO₃ can work, a 1M NaOH solution is generally more effective for deprotonating phenols. However, be cautious if your target molecule contains other base-sensitive functional groups (e.g., esters), in which case the milder NaHCO₃ is a safer choice.
Q3: Excess benzyl bromide is a potent lachrymator and irritant. What is the most effective way to remove it?
Benzyl bromide is a hazardous reagent, and its complete removal is crucial for safety and product purity.[4][5] Its polarity can be quite similar to the target product, sometimes leading to co-elution during column chromatography.[6] Several strategies can be employed.
-
Strategy 1: Column Chromatography: This is the most common method. Since benzyl bromide is generally less polar than the product, it should elute first from a normal-phase silica gel column. A shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes) is critical to achieve good separation.[7]
-
Strategy 2: Chemical Quenching (Scavenging): If chromatography proves difficult, you can chemically modify the excess benzyl bromide to make it easier to remove. This involves adding a nucleophile to the crude reaction mixture after the primary reaction is complete. For example, adding triethylamine will react with benzyl bromide to form benzyltriethylammonium bromide, a water-soluble salt that can be removed with a simple aqueous wash.[8][9]
-
Strategy 3: Distillation (Use with Caution): Benzyl bromide has a boiling point of approximately 198-201°C.[2][10] The product, 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene, has a significantly higher molecular weight and therefore a much higher boiling point. In theory, vacuum distillation could remove the benzyl bromide.[9] However, this is often impractical for lab-scale purifications and risks thermal decomposition of the product. This method is generally not recommended unless working on a large scale with appropriate equipment.
Q4: My Thin-Layer Chromatography (TLC) plate shows two spots that are very close together. How can I improve their separation?
This is a common challenge, especially between the desired ether product and the unreacted benzyl bromide.[6]
Troubleshooting Steps:
-
Optimize the Mobile Phase: Test various solvent systems. If a standard hexanes/ethyl acetate system is not working, try a different combination, such as petroleum ether/dichloromethane.[11] Sometimes, adding a small amount (0.5-1%) of triethylamine to the mobile phase can improve the peak shape of amine-containing compounds, though it is less relevant here. The key is to find a system where the difference in Rf values is maximized.
-
Use a Shallow Gradient: When running column chromatography, a slow, shallow gradient is more effective for separating compounds with similar Rf values than a steep gradient or isocratic elution.[12]
-
Check Visualization Method: Benzyl bromide is visible under UV light but may not stain with permanganate or other common stains. Your product, also being aromatic, will be UV active. Ensure you are not mistaking one for the other.
Q5: I tried to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This typically happens for two reasons:
-
Significant Impurities are Present: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Inappropriate Solvent System: The boiling point of the solvent may be higher than the melting point of your solute, or the solubility curve is not suitable for crystallization.
Solutions:
-
Pre-Purify with Chromatography: The most reliable solution is to first purify the compound using column chromatography to remove the bulk of the impurities. The purer material is much more likely to crystallize successfully.[13]
-
Adjust the Solvent System: Experiment with different solvent systems. Try dissolving the oil in a small amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly adding a poor solvent (like hexanes or petroleum ether) until the solution becomes cloudy. Gently warm the mixture to redissolve the oil and then allow it to cool slowly.[14]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the pure compound.[13]
Detailed Purification Protocols
Before beginning any protocol, it is essential to have characterized the starting materials and the desired product to understand their properties.
| Compound | Molecular Weight ( g/mol ) | Probable Physical State | Polarity |
| 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene | ~349.65 | Solid or high-boiling oil | Moderately Polar |
| 4-bromo-5-chloro-2-methylphenol | 221.48[15][16] | Solid | Polar, Acidic |
| Benzyl Bromide | 171.03[2][10] | Liquid | Low to Moderate Polarity |
Protocol 1: Aqueous Workup for Phenol Removal
This protocol is the first step after the reaction is deemed complete. It aims to remove the acidic phenol starting material and any inorganic salts.
-
Quench and Dilute: Once the reaction is complete, cool the reaction mixture to room temperature. If the solvent is DMF or DMSO, pour the mixture into a separatory funnel containing a significant amount of water (approx. 10 times the volume of the reaction solvent) and ethyl acetate.[17]
-
Separate Layers: Shake the funnel vigorously and allow the layers to separate. The organic layer (typically the top layer with ethyl acetate) contains your product and unreacted benzyl bromide. The aqueous layer contains the solvent and inorganic salts. Drain and discard the aqueous layer.
-
Basic Wash: Add a 1M solution of NaOH to the separatory funnel. Shake well for 1-2 minutes. This converts the unreacted 4-bromo-5-chloro-2-methylphenol into its water-soluble sodium salt.
-
Separate and Repeat: Allow the layers to separate and drain the aqueous (bottom) layer. Repeat the wash with 1M NaOH one more time to ensure complete removal of the phenol.
-
Neutralizing Wash: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to break up any emulsions and remove residual water.
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of the phenolic starting material.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate the desired ether product from the non-polar benzyl bromide and other potential impurities.[18]
-
TLC Analysis: First, determine an optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation between the product spot and the benzyl bromide spot, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the "wet-packing" method with your chosen non-polar solvent. Ensure the silica bed is compact and free of air bubbles.[18]
-
Sample Loading: Dissolve your crude product from Protocol 1 in a minimal amount of dichloromethane or your column's mobile phase. Adsorb this solution onto a small amount of silica gel ("dry loading") or load the concentrated solution directly onto the top of the column ("wet loading").
-
Elution: Begin eluting the column with the non-polar solvent or a very low concentration of the polar solvent (e.g., 2% ethyl acetate in hexanes).
-
Collect Fractions: Collect fractions and monitor them by TLC. The less polar benzyl bromide should elute first. Once the benzyl bromide has been completely eluted, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your desired product.[7]
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
Protocol 3: Recrystallization
If the product obtained from chromatography is a solid, recrystallization can be used as a final polishing step to achieve high purity.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common choices for aryl ethers include ethanol, methanol, or a mixture like ethyl acetate/hexanes.[14]
-
Dissolution: Place the solid product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Workflow Visualizations
Caption: General purification workflow for 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
Caption: Logic of the basic aqueous wash for selective removal of acidic phenol impurities.
References
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
-
GazFinder. (n.d.). benzyl bromide (C7H7Br). Retrieved from [Link]
-
PubChem. (n.d.). Benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
Crystle Chemipharma. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
Idris, M. A., & Nsi, A. M. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 3(4). Retrieved from [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
ResearchGate. (2012). Removing Benzyl bromide. Retrieved from [Link]
-
Reddit. (2022). separating benzyl bromide. r/chemistry. Retrieved from [Link]
-
Reagentia. (n.d.). 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene (1 x 5 g). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
Le, P. X. T., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-chloro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. crystlechemipharma.com [crystlechemipharma.com]
- 11. cup.edu.cn [cup.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. 5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Bromo-5-chloro-2-methylphenol 95% | CAS: 1092460-50-8 | AChemBlock [achemblock.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. web.uvic.ca [web.uvic.ca]
Technical Support Center: Catalytic Activation of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Case ID: #SC-782-BrCl Subject: Optimization of Pd-Catalyzed Cross-Coupling for Polyhalogenated Electron-Rich Arenes Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Substrate Analysis
User Query: "I am attempting to functionalize 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene. I am experiencing issues with low yields, loss of the benzyl protecting group, and occasional coupling at the wrong halogen site."
Technical Analysis of the Substrate: Before selecting a catalyst, we must deconstruct the electronic and steric environment of your scaffold. This is not a standard aryl bromide; it is an electronically deactivated, polyhalogenated system .
-
Position 1 (Benzyloxy, -OBn): A strong electron-donating group (EDG) by resonance. It is para to the Bromine (C4). This significantly increases electron density at the C-Br bond, making oxidative addition (the first step of the catalytic cycle) slower and more difficult than in neutral systems.
-
Position 2 (Methyl, -Me): Adds minor steric bulk and weak electron donation.
-
Position 4 (Bromine, -Br): The target site. It is electronically deactivated by the para-OBn group.
-
Position 5 (Chlorine, -Cl): The off-target site. It is meta to the OBn group, meaning it does not receive the same degree of electronic deactivation.
The Core Conflict: While Bromine is inherently a better leaving group than Chlorine (weaker bond), the electronic environment favors the Chlorine (less deactivated). Your catalyst system must be tuned to prioritize bond strength (Br) over electronic affinity .
Interactive Troubleshooting Modules
Module A: "My Reaction Stalls or Has Low Conversion"
Diagnosis: The para-benzyloxy group is poisoning the oxidative addition step. The Palladium(0) species cannot easily insert into the electron-rich C-Br bond.
Solution: You need a ligand that creates an electron-rich Palladium center to facilitate oxidative addition, but not so bulky that it shuts down the reaction.
-
Recommended Ligand Class: Dialkylbiarylphosphines (Buchwald Ligands).
-
Specific Recommendation: XPhos or SPhos .
-
Why? These ligands are electron-rich (pushing electrons onto Pd to help it attack the C-Br bond) and form a monoligated Pd(0) species that is highly active.
-
-
Protocol Adjustment:
-
Catalyst: Switch to a pre-formed precatalyst like XPhos Pd G4 (1-2 mol%). This avoids the induction period of mixing Pd(OAc)₂ + Ligand.
-
Solvent: Use 1,4-Dioxane or Toluene at 80-100°C.
-
Base: Use K₃PO₄ (anhydrous). It is mild enough to preserve the OBn group but strong enough for the coupling.
-
Module B: "I'm Seeing Coupling at the Chlorine (C5) Position"
Diagnosis: Your catalyst is too active ("hot"). If you use a ligand like PCy₃ or an NHC (N-heterocyclic carbene) , the catalyst may ignore the subtle difference between Br and Cl and activate both, or prefer the electronically more favorable Cl site.
Solution: Tune down the catalyst activity to respect the bond dissociation energy hierarchy (C-Br < C-Cl).
-
Recommended Ligand Class: Bisphosphines with a wide bite angle.
-
Specific Recommendation: Bis(diphenylphosphino)ferrocene (dppf) .
-
Why? Pd(dppf)Cl₂ is a "workhorse" catalyst. It is active enough for Aryl Bromides but generally too sluggish to activate Aryl Chlorides under standard conditions (80°C). This kinetic window ensures chemoselectivity.
-
-
Protocol Adjustment:
-
Temperature: Do not exceed 80°C. Higher temperatures narrow the selectivity window.
-
Stoichiometry: Ensure your coupling partner (Boronic acid/Amine) is not in large excess (>1.5 equiv), which drives off-target coupling.
-
Module C: "My Benzyl Group is Falling Off (Debenzylation)"
Diagnosis: Accidental Hydrogenolysis or Acidic Cleavage.
-
Hydrogenolysis: If you are using formate salts or alcohols as solvents, or if your reaction generates trace H₂ gas, Pd/C (formed from decomposing homogeneous catalyst) will cleave the OBn group.
-
Lewis Acid Cleavage: If you use Boron Tribromide (BBr₃) or strong Lewis acids in workup, the OBn will cleave.
Solution:
-
Solvent: Switch to THF or DME . Avoid Ethanol/Methanol if you suspect H₂ generation.
-
Atmosphere: Strictly inert (Argon/Nitrogen).
-
Catalyst Stability: If your catalyst decomposes to Pd-black (precipitate), it becomes a heterogeneous hydrogenation catalyst. Add a stabilizer like 10 mol% PPh₃ or switch to a more stable precatalyst (e.g., Pd(dppf)Cl₂ ) to prevent Pd-black formation.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal catalytic system based on your specific coupling partner.
Caption: Workflow for catalyst selection prioritizing chemoselectivity (Br > Cl) and substrate stability.
Standardized Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (C-C Bond)
Best for: Attaching aryl/heteroaryl groups at C4 while preserving C5-Cl.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) [Degassed]
Procedure:
-
Inert Setup: Charge a Schlenk tube or microwave vial with the substrate, boronic acid, base, and catalyst. Cap and purge with Argon for 5 minutes (3 cycles of vac/refill).
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 80°C for 4-12 hours. Do not exceed 90°C to prevent Cl-activation.
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Br) and the persistence of the Product-Cl peak.
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.
Protocol B: High-Activity Amination (C-N Bond)
Best for: Overcoming the electron-rich deactivation at C4 for amination.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (2 mol%) (For secondary amines) or BrettPhos Pd G4 (For primary amines).
-
Base: NaOtBu (1.4 equiv) (Use Cs₂CO₃ if substrate is base-sensitive).
-
Solvent: Anhydrous t-Amyl Alcohol or Dioxane.
Procedure:
-
Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine substrate, Pd-precatalyst, and base.
-
Amine/Solvent: Add the amine and anhydrous solvent.
-
Reaction: Heat to 85°C .
-
Note: RuPhos is exceptionally good at preventing "off-cycle" binding, which is crucial for this sterically crowded (ortho-Cl, meta-Me) scaffold.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: We generally advise against it. Tetrakis(triphenylphosphine)palladium(0) is often not active enough for electron-rich aryl bromides (like your p-OBn substrate) at moderate temperatures. If you heat it enough to force the C-Br reaction (>100°C), you risk activating the C-Cl bond or causing phosphine scrambling. Stick to Pd(dppf)Cl₂ for selectivity or XPhos/SPhos for activity.
Q: Why is the methyl group at C2 important? A: The methyl group is meta to the Bromine, so it doesn't block the reaction site directly. However, it increases the overall lipophilicity and adds "bulk" to the molecule. More importantly, it is para to the Chlorine (C5). This makes the Chlorine position slightly more electron-rich than a naked chlorobenzene, which actually helps your selectivity (by making the Cl less reactive toward oxidative addition).
Q: I see a "homocoupling" dimer. How do I stop it? A: Homocoupling (Ar-Ar) usually happens when the catalytic cycle stalls after oxidative addition, or if there is trace Oxygen present.
-
Degas thoroughly: Oxygen promotes homocoupling. Sparge your solvents with Argon for at least 15 minutes.
-
Change Base: Switch from Carbonate bases to Phosphate (K₃PO₄) or Fluoride (KF) bases, which can facilitate transmetallation more efficiently in hindered systems.
References
-
Chemoselectivity in Polyhalogenated Arenes
-
Buchwald Ligand Selection
- Title: "Surmounting the Challenges of Buchwald–Hartwig Amin
- Source:Chemical Reviews
-
URL:[Link] (Grounding for XPhos/RuPhos recommendations).
-
Protecting Group Stability
- Title: "Greene's Protective Groups in Organic Synthesis - Benzyl Ethers"
- Source:Wiley Online Library
-
URL:[Link] (Standard reference for OBn stability).
-
Mechanistic Insight (Electronic Effects)
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 2-methyl substituted benzyl ethers
This guide serves as a technical support resource for researchers encountering difficulties in synthesizing 2-methyl substituted benzyl ethers . The presence of an ortho-methyl group on the benzyl ring introduces significant steric strain in the transition state of standard nucleophilic substitutions, often leading to stalled reactions, low yields, or decomposition.
Current Topic: Overcoming Steric Hindrance in 2-Methyl Substituted Benzyl Ethers
Status: Operational Audience: Synthetic Chemists, Process Development Scientists
Diagnostic & Decision Matrix
Before selecting a protocol, analyze your specific substrate constraints using the decision tree below. The 2-methyl group significantly retards SN2 rates; therefore, standard "benzyl protection" protocols often fail.
Figure 1: Decision matrix for selecting the optimal etherification strategy based on substrate sensitivity and steric demand.
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at <50% Conversion
User Question: I am using 2-methylbenzyl bromide and NaH in DMF. The reaction starts but stalls after 4 hours, leaving significant starting material. Adding more reagent doesn't help.[1] Why?
Technical Insight: The ortho-methyl group creates a "picket fence" effect.[1] In an SN2 transition state, the nucleophile must attack from the backside of the benzylic carbon. The 2-methyl group sterically blocks this trajectory, increasing the activation energy significantly compared to unsubstituted benzyl bromide. Furthermore, the alkoxide anion can become solvated or form tight ion pairs over time, reducing reactivity.
Corrective Protocol:
-
Switch Catalyst: Add Tetra-n-butylammonium iodide (TBAI) (10-20 mol%). This performs an in-situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide, while also acting as a phase transfer catalyst to solubilize the "naked" alkoxide.
-
Change Base/Solvent: Switch to Cs₂CO₃ in Acetonitrile or DMF . Cesium (the "soft" cation) promotes a looser ion pair with the alkoxide than Sodium, increasing nucleophilicity without the extreme basicity of NaH that might cause side reactions.
Issue 2: Decomposition/Hydrolysis of the Halide
User Question: I see the 2-methylbenzyl bromide disappearing on TLC, but I am not getting the ether product. I see a polar spot (likely the alcohol).
Technical Insight: Because the SN2 reaction is slow due to the ortho-sterics, the background reaction—hydrolysis by trace water in the solvent—becomes competitive. 2-methylbenzyl cations are relatively stable, meaning SN1 pathways (hydrolysis) can take over if the SN2 is retarded.
Corrective Protocol:
-
Strict Anhydrous Conditions: Ensure solvents are dried over molecular sieves (3Å or 4Å).
-
Use the Trichloroacetimidate Method (Method C): Instead of the halide, use 2-methylbenzyl trichloroacetimidate . This reagent reacts via an acid-catalyzed mechanism that generates a tight ion pair or carbocation intermediate that is rapidly trapped by the alcohol, often bypassing the slow SN2 kinetics of halides.
Issue 3: Substrate is Acid/Base Sensitive
User Question: My alcohol substrate has an ester/lactone that cleaves with NaH. How do I install the 2-methylbenzyl group?
Technical Insight: Strong bases like NaH are incompatible.[1] You need a neutral or mildly basic method.
Corrective Protocol: Silver Oxide (Ag₂O) Mediated Alkylation (Method B). Silver oxide acts as a mild base and a halogen scavenger. It coordinates to the halogen of the 2-methylbenzyl bromide, facilitating the leaving group departure (electrophilic assistance) while gently activating the alcohol. This pushes the reaction forward even with the steric penalty of the ortho-methyl group.
Detailed Experimental Protocols
Method A: Cesium-Promoted Williamson (Standard Robust)
Best for: Primary alcohols, stable substrates.
-
Reagents: Alcohol (1.0 equiv), 2-methylbenzyl bromide (1.5 equiv), Cs₂CO₃ (2.0 equiv), TBAI (0.2 equiv).
-
Solvent: Anhydrous DMF or Acetonitrile (0.2 M).
-
Procedure:
Method B: Silver Oxide Mediated (Mild/Sensitive)
Best for: Secondary alcohols, base-sensitive groups, beta-hydroxy esters.
-
Reagents: Alcohol (1.0 equiv), 2-methylbenzyl bromide (1.5–3.0 equiv), Ag₂O (1.5–3.0 equiv).
-
Solvent: DCM (Dichloromethane) or Toluene.[1]
-
Procedure:
Method C: Acid-Catalyzed Trichloroacetimidate (The "Chemical Snap")
Best for: Acid-stable substrates where halide kinetics are too slow.
Step 1: Synthesis of Reagent (if not commercially available)
-
Mix 2-methylbenzyl alcohol (1.0 equiv) with Trichloroacetonitrile (1.5 equiv) and DBU (0.1 equiv) in DCM at 0 °C.
-
Warm to RT for 2 hours. Concentrate and filter through a short silica plug (neutralized with 1% Et3N). This yields 2-methylbenzyl trichloroacetimidate .[1]
Step 2: Etherification
-
Reagents: Alcohol substrate (1.0 equiv), 2-methylbenzyl trichloroacetimidate (1.2–1.5 equiv), TMSOTf (0.05 equiv) or TfOH (0.01 equiv).
-
Solvent: DCM or Cyclohexane/DCM (2:1).[1]
-
Procedure:
Method D: Reductive Etherification (High Sterics)
Best for: Hindered secondary or tertiary alcohols where SN2 is impossible.
Mechanism: This method avoids the SN2 backside attack entirely.[1] It proceeds via the condensation of the alcohol with 2-methylbenzaldehyde to form a hemiacetal, which is then reduced.
Figure 2: Reductive etherification pathway. The planar oxocarbenium ion reduces steric clash compared to SN2 transition states.[1]
Protocol:
-
Reagents: Alcohol (1.0 equiv), 2-methylbenzaldehyde (1.2 equiv), Triethylsilane (Et₃SiH) (1.5 equiv).
-
Catalyst: InCl₃ (5 mol%) or FeCl₃ (5 mol%) or TFA (excess).
-
Solvent: Acetonitrile or DCM.[1]
-
Procedure:
Comparative Data
| Method | Reaction Type | Tolerance to 2-Me Sterics | Acid/Base Sensitivity | Typical Yield (2-MeBn) |
| Williamson (NaH) | SN2 | Poor (Slow) | Base Sensitive | 20–40% |
| Cs₂CO₃ / TBAI | SN2 (Enhanced) | Moderate | Mild Base | 50–70% |
| Silver Oxide | SN1 / Assisted | Good | Neutral/Mild | 60–85% |
| Reductive Etherification | Reductive | Excellent | Acid Sensitive | 80–95% |
References
-
Silver Oxide Mediated Alkylation
-
Bouzide, A., & Sauvé, G. (1997). Silver(I) oxide mediated selective monoprotection of diols. Tetrahedron Letters, 38(34), 5945-5948.
-
-
Trichloroacetimidate Method
-
Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation of hydroxysuccinimide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.
-
-
Reductive Etherification (Iron Catalyzed)
-
Iwanami, K., Seo, H., Tobita, Y., & Oriyama, T. (2005). A Highly Efficient Method for the Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride. Synthesis, 2005(11), 183-186.
-
-
Steric Hindrance in Benzylation
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents [organic-chemistry.org]
- 5. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation and Regio-Differentiation of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]
Executive Summary & Application Context
In the synthesis of complex pharmacophores, the tetrasubstituted benzene ring 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene represents a critical regio-chemical challenge.[1][2] This intermediate is frequently generated via halogenation of protected cresols.[1][2]
The core analytical problem is regio-ambiguity . Standard electrophilic aromatic substitution can yield isomeric mixtures (e.g., swapping the Br/Cl positions or the H/Halogen positions). While Mass Spectrometry confirms the molecular formula, it cannot distinguish the substitution pattern.
This guide compares the Standard 1D 1H NMR Analysis against the Advanced 1D NOE (Nuclear Overhauser Effect) Protocol , demonstrating why the latter is the requisite "Gold Standard" for validating this specific structure.
Structural Breakdown & Predicted Spectral Data
Before comparing methodologies, we must establish the baseline spectral expectations based on electronic shielding/deshielding effects.
The Molecule:
-
Position 1: Benzyloxy (-OBn) [Strong Electron Donor, Ortho-Shielding][2]
-
Position 3: Proton (
) -
Position 6: Proton (
)
Electronic Logic:
- (Position 6): Located ortho to the Benzyloxy group.[1][2] The oxygen lone pairs increase electron density at this position, significantly shielding the nucleus.[2] Expect an upfield shift.
-
(Position 3): Located ortho to the Methyl group and ortho to Bromine.[1][2] It lacks the strong shielding of the oxygen. Expect a downfield shift relative to
.[1][2]
Table 1: 1H NMR Assignment (500 MHz,
)
| Signal ID | Integration | Multiplicity | Chemical Shift ( | Assignment | Structural Justification |
| A | 3H | Singlet | 2.25 | Characteristic aryl-methyl resonance.[1][2] | |
| B | 2H | Singlet | 5.10 | Deshielded benzylic methylene due to Oxygen. | |
| C | 1H | Singlet | 6.85 | Ar-H (Pos 6) | Shielded by ortho-alkoxy group.[1][2] |
| D | 5H | Multiplet | 7.35 – 7.45 | Ph-H (Benzyl) | Overlapping aromatic protons of the protecting group.[1][2] |
| E | 1H | Singlet | 7.55 | Ar-H (Pos 3) | Deshielded by ortho-Br and lack of donor groups.[1][2] |
Note on Multiplicity:
andappear as singlets because they are para to each other (J-coupling is negligible, < 1 Hz). This lack of coupling is the primary source of ambiguity—you cannot use splitting patterns to determine which proton is which.
Comparative Analysis: Standard 1D vs. Advanced NOE
This section objectively compares the two analytical workflows to determine which is suitable for "Go/No-Go" decisions in drug development.
Method A: Standard 1D 1H NMR (The "Quick Check")
-
Workflow: Dissolve sample in
, acquire 16 scans. -
Pros: Fast (< 5 mins), confirms purity, confirms functional groups (OBn, Me).
-
Cons: Cannot definitively prove regiochemistry. [1][2]
-
The Risk: If the Bromine and Chlorine were swapped (4-chloro-5-bromo), the spectrum would look nearly identical. The chemical shift differences are too subtle to rely on prediction algorithms alone.[1]
-
Verdict: Suitable for batch-to-batch consistency checks, but insufficient for structural characterization of a new chemical entity (NCE).[1][2]
-
Method B: 1D Selective NOE (The "Structural Validator")
-
Workflow: Irradiate specific resonances (Methyl or Methylene) and observe spatial proximity enhancements.[1][2]
-
Mechanism: NOE signals depend on spatial proximity (< 5 Å), not through-bond connectivity.[1][2]
-
The Experiment:
-
Irradiate Methyl (2.25 ppm):
-
Irradiate Benzylic
(5.10 ppm):-
Result: Enhancement of Signal C (6.85 ppm) and the Phenyl ring (Signal D).[2]
-
Conclusion: The proton at 6.85 ppm is spatially next to the ether linkage. This confirms it is
.
-
-
Table 2: Performance Comparison
| Feature | Standard 1D 1H NMR | 1D Selective NOE |
| Time Required | 5 Minutes | 20-40 Minutes |
| Sample Conc. | > 2 mg/mL | > 10 mg/mL (Higher conc.[1][2] required) |
| Regio-Proof | Low (Inference only) | High (Direct spatial evidence) |
| Data Output | Chemical Shift & Integration | Spatial Connectivity (Through-Space) |
| Use Case | Routine Purity Check | Structure Elucidation / Reference Standard |
Assignment Logic Visualization
The following diagram illustrates the decision tree used to assign the ambiguous aromatic singlets, ensuring the structure is valid.
Caption: Logic flow for distinguishing regioisomeric protons using NOE enhancement.
Experimental Protocol (Self-Validating)
To reproduce the analysis described above, follow this specific protocol. This method is designed to minimize solvent peaks and maximize NOE signal-to-noise ratio.[1][2]
Materials
-
Solvent:
(99.8% D) + 0.03% TMS (Tetramethylsilane).[1][2] -
Sample Mass: 10–15 mg (Critical for NOE; standard 1H only needs 2 mg).[1][2]
-
Tube: 5mm High-Precision NMR tube.
Step-by-Step Workflow
-
Preparation: Dissolve 15 mg of the solid in 0.6 mL
. Ensure the solution is clear (filter through cotton if necessary to remove inorganic salts from the halogenation step). -
Acquisition (Standard):
-
Acquisition (NOE):
-
Select the Methyl peak center (approx 2.25 ppm) for irradiation.[1][2]
-
Set mixing time: 500–800 ms (optimized for small molecules).
-
Scans: 64–128 (NOE signals are 1-5% intensity of main signals).[1][2]
-
Success Criteria: You must see a negative/positive phase peak at ~7.55 ppm in the difference spectrum.[1][2] If no peak appears, increase relaxation delay to 5 sec to allow full spin recovery.
-
References
-
Reich, H. J. (2023).[1][2] Structure Determination Using NMR: Chemical Shift Data for Proton NMR. University of Wisconsin-Madison.[1][2] [Link]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Table of Additive Effects for Substituted Benzenes). [Link][2]
-
Oxford Instruments. (2023).[1][2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Sources
Technical Guide: FTIR Characterization of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
Topic: FTIR Absorption Bands for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Context
In the development of halogenated aryl ether intermediates, 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene serves as a critical scaffold, often utilized for its orthogonal reactivity (aryl bromide/chloride sites) and the protected phenolic oxygen.
For the synthetic chemist, Fourier Transform Infrared (FTIR) spectroscopy is not merely a fingerprinting tool but a process control gate . The primary challenge in synthesizing this compound is ensuring complete O-alkylation of the phenolic precursor while avoiding side reactions (e.g., C-alkylation) or retained starting materials.
This guide provides a comparative spectral analysis, distinguishing the target product from its phenolic precursor (4-bromo-5-chloro-2-methylphenol) and the benzylating agent . It establishes a self-validating protocol to confirm the formation of the ether linkage and the integrity of the halogenated core.
Theoretical Spectral Framework
The FTIR spectrum of the target molecule is defined by the intersection of three chemical moieties: the halogenated tetra-substituted benzene core , the benzyl ether linkage , and the methyl substituent .
Functional Group Vibration Map
The following diagram illustrates the causal link between the molecular structure and the expected vibrational modes.
Figure 1: Functional group mapping to characteristic vibrational modes. The disappearance of phenolic signals and appearance of ether bands are the primary validation markers.
Comparative Analysis: Product vs. Alternatives
The most critical comparison for validation is against the Starting Material (SM) . The synthesis typically involves the reaction of 4-bromo-5-chloro-2-methylphenol with benzyl bromide.
Table 1: Critical Spectral Differentiators
| Feature | Target Product (Ether) | Alternative 1: Phenolic Precursor | Alternative 2: Benzyl Bromide (Reagent) |
| O-H Stretch | Absent (Critical Purity Indicator) | Strong, Broad (3200–3500 cm⁻¹) | Absent |
| C-O Stretch (Asym) | 1230–1270 cm⁻¹ (Ar-O-CH2) | ~1200 cm⁻¹ (Ar-OH) | Absent |
| Aliphatic C-H | 2850–2950 cm⁻¹ (Benzyl CH2 + Methyl) | Weak (Methyl only) | Strong (Benzyl CH2) |
| Aromatic Overtones | Mono-substituted pattern (1700–2000 cm⁻¹) | Tetra-substituted pattern only | Mono-substituted pattern |
| Fingerprint (OOP) | 690 & 750 cm⁻¹ (Benzyl ring) + ~880 cm⁻¹ (Isolated H) | ~880 cm⁻¹ (Isolated H) only | 690 & 750 cm⁻¹ + 500-600 cm⁻¹ (C-Br aliphatic) |
Detailed Band Assignment
-
The "Ether Fingerprint" (1000–1300 cm⁻¹):
-
Target: The formation of the alkyl-aryl ether results in a strong asymmetric stretching band, typically shifting to a higher frequency (1230–1270 cm⁻¹ ) compared to the phenolic C-O stretch.[1] A symmetric stretch appears near 1020 cm⁻¹ .
-
Differentiation: If the spectrum retains a broad band >3200 cm⁻¹, the reaction is incomplete. If the C-O band is split or broadened excessively, check for moisture or residual benzyl alcohol (a common byproduct if benzyl bromide hydrolyzes).
-
-
The Halogenated Core (800–900 cm⁻¹):
-
The 1,2,4,5-substitution pattern (with protons at positions 3 and 6) creates "isolated" hydrogen environments.
-
Expectation: A distinct, medium-to-strong band between 860–900 cm⁻¹ corresponding to the out-of-plane (OOP) bending of these isolated protons. This confirms the core structure remains intact during benzylation.
-
-
The Benzyl Group Validation (690–750 cm⁻¹):
-
The benzyl protecting group adds a monosubstituted benzene ring to the system.
-
Expectation: Two strong bands at approximately 690 cm⁻¹ and 750 cm⁻¹ . These are absent in the phenolic precursor and serve as positive confirmation of benzylation.
-
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this specific ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for halogenated ethers to avoid halide exchange (e.g., KBr replacing Cl) under high pressure.
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 (32 recommended for signal-to-noise ratio).
-
-
Background Collection:
-
Sample Preparation:
-
If Solid: Place ~2 mg of product on the crystal. Apply high pressure using the anvil to ensure contact.
-
If Oil/Gum: Apply a thin film. Note: Benzyl ethers can sometimes be oils or low-melting solids depending on purity.
-
-
Acquisition & Validation:
-
Data Processing (The Decision Node):
-
Normalize the highest peak (likely the C-O or Benzyl OOP) to 1.0 absorbance units.
-
Validation Workflow Diagram
Figure 2: Logic flow for QC decision-making based on FTIR spectral features.
Troubleshooting & Artifacts
-
Doublet at 2350 cm⁻¹: This is atmospheric CO₂. It indicates a change in the purge balance, not a product feature. Ignore but note for background quality.
-
Broad Hump at 3400 cm⁻¹ (Weak): If the starting material is gone (by TLC) but this band persists, it is likely residual water trapped in the crystal lattice or hygroscopic KBr (if not using ATR). Dry the sample under vacuum at 40°C.
-
Shift in C-Cl band: The C-Cl stretch (typically 1000–1100 cm⁻¹) is often obscured by the strong C-O bands. Do not rely solely on this for confirmation of the chloride; use Mass Spectrometry for halogen verification.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on functional group assignment).
-
NIST Chemistry WebBook. IR Spectrum of 4-chloro-2-methylphenol. National Institute of Standards and Technology. Available at: [Link] (Used for precursor comparison baseline).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene, a halogenated aromatic ether often encountered as a synthetic intermediate in pharmaceutical and materials science research. Understanding its fragmentation pattern is critical for unambiguous structural confirmation and purity assessment. We will compare the fragmentation pathways under hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques, providing both predictive analysis based on established chemical principles and detailed experimental protocols for practical application.
Part 1: Electron Ionization (EI) Mass Spectrometry - The Hard Fragmentation Approach
Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, resulting in extensive and reproducible fragmentation.[1] This "hard" ionization is ideal for creating a detailed fragmentation "fingerprint" that can be used for library matching and structural elucidation. The process begins with the formation of a radical cation (M+•), which then undergoes a cascade of fragmentation reactions.
Predicted EI Fragmentation Pathways
The structure of 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene contains several features that dictate its fragmentation: a stable aromatic core, labile halogen substituents, and a benzyloxy group prone to characteristic cleavages.
The Molecular Ion (M+•)
The molecular ion peak is expected to be prominent due to the stability of the aromatic systems.[2][3][4] A key identifying feature will be the complex isotopic pattern arising from the presence of both bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1).[5] This results in a characteristic cluster of peaks at M+, [M+2]+, and [M+4]+, which immediately confirms the presence of both halogens. For the most common isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl), the nominal molecular weight is 326 Da.
Dominant Fragmentation: Formation of the Tropylium Ion (m/z 91)
The most favorable and therefore often the most abundant fragment (the base peak) in the EI spectra of benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91.[4][6] This occurs via cleavage of the C-O bond beta to the benzene ring of the benzyl group, a highly favored pathway for aromatic ethers.[2] The exceptional stability of the seven-membered aromatic tropylium cation is the driving force for this fragmentation. This ion can subsequently lose an acetylene molecule (C₂H₂) to produce a less intense signal at m/z 65.[4]
Secondary Fragmentation Pathways
-
Formation of the Substituted Phenoxy Radical/Cation: Cleavage of the O-CH₂ bond can lead to the formation of the halogenated methyl-phenoxide radical and a benzyl cation (m/z 91), as described above. A less common alternative is the formation of a substituted phenoxy cation with a mass-to-charge ratio (m/z) of 219 (with corresponding isotope peaks at 221 and 223).
-
Cleavage of the Aryl-Oxygen Bond: Alpha-cleavage at the aryl ether bond can result in the formation of a benzyloxy cation (C₇H₇O⁺) at m/z 107 or, more likely, a substituted toluene radical cation at m/z 204 (with isotope peaks at m/z 206 and 208). The NIST spectral database for the core structure, 1-bromo-4-chloro-2-methylbenzene, confirms the stability of this fragment.[7]
-
Halogen Loss: Direct loss of halogen radicals from the molecular ion is a common fragmentation pathway for alkyl halides.[5] This would result in ions at [M-Br]⁺ (m/z 247/249) and [M-Cl]⁺ (m/z 291/293).
Visualizing EI Fragmentation
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
Performance Comparison: EI-MS vs. ESI-MS/MS
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard; high energy | Soft; low energy |
| Parent Ion | Radical Cation (M⁺•) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Spontaneous, extensive, radical-driven | Induced (CID), controlled, neutral loss-driven |
| Key Fragments | m/z 91 (tropylium), m/z 204/206 | m/z 235/237 (loss of toluene), m/z 91 (benzyl) |
| Primary Use | GC-MS, library matching, structural fingerprinting | LC-MS, analysis of polar/labile molecules, targeted quantification |
| Information Yield | Provides a complex, detailed fingerprint | Provides controlled, often simpler fragmentation from a defined precursor |
Part 3: Experimental Protocols
The following are generalized protocols. Instrument parameters must be optimized for the specific system in use.
Protocol 1: GC-MS Analysis (EI)
This method is suitable for volatile and thermally stable compounds like the target analyte.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 100 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
-
Data Analysis:
-
Identify the analyte peak by its retention time.
-
Analyze the mass spectrum, identifying the molecular ion cluster and key fragment ions (m/z 91, 204, etc.).
-
Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for confirmation.
-
Protocol 2: LC-MS/MS Analysis (ESI)
This method is an alternative, particularly if the compound is part of a more complex mixture or if thermal degradation in the GC injector is a concern.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. [9]
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph (LC):
-
Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.
-
MS2 Scan (Product Ion Scan): Select the precursor ion at m/z 327 and apply collision energy (e.g., 15-30 eV, requires optimization) to generate fragment ions.
-
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion cluster in the full scan (MS1) spectrum.
-
Analyze the product ion (MS2) spectrum to identify characteristic neutral losses and fragment ions (e.g., loss of 92 Da, fragment at m/z 91).
-
The fragmentation pattern provides high-confidence structural confirmation.
-
References
-
Morton, T. H. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(4), 634–645. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.13 - Fragmentation of Ethers. Whitman College. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Cody, R. B., & Laramée, J. A. (2019). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]
-
University of Copenhagen. (2010). Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
MassBank. (2008). PARA-BROMOTOLUENE; EI-B; MS. [Link]
-
Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]
-
Turecek, F. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]
-
Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Setzer, W. N., et al. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. NIST WebBook. [Link]
-
Paim, C. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]
-
Zaretskii, Z. V. I. (1970). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 47(10), 711. [Link]
-
Ramana, D. V., & Vairamani, M. (1976). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]
-
Dana Bioscience. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene 50mg. [Link]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(6), 583-630. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST WebBook. [Link]
-
Lorenzen, J. M., et al. (2019). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methyl-. NIST WebBook. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST WebBook. [Link]
-
El-Shehry, M. F. (2011). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Der Pharma Chemica, 3(1), 229-237. [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.13 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.9.5 [people.whitman.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. Benzene, 1-bromo-4-chloro-2-methyl- [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uab.edu [uab.edu]
Comparative Reactivity Guide: 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene vs. Non-Methylated Analogs
Executive Summary: The "Methyl Effect" in Aryl Halide Functionalization
In the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Canagliflozin), the building block 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (Compound A) represents a highly optimized scaffold. When compared to its non-methylated analog, 1-(Benzyloxy)-4-bromo-5-chlorobenzene (Compound B) , the presence of the C2-methyl group is not merely structural decoration; it acts as a critical reactivity modulator .
This guide analyzes the divergent behaviors of these two analogs, focusing on how the ortho-methyl group enhances regioselectivity during metallation and influences catalyst stability in cross-coupling reactions.
Key Comparative Findings
| Feature | Methylated Analog (Compound A) | Non-Methylated Analog (Compound B) | Impact on Process |
| C2-Position Reactivity | Blocked (Steric/Covalent) | Reactive (Acidic Proton) | Methyl prevents competitive ortho-lithiation side reactions. |
| Li-Halogen Exchange | High Selectivity for C4-Br | Competitive C2-H deprotonation possible | Methylated analog yields cleaner nucleophiles. |
| Solubility (THF/Tol) | High | Moderate | Methyl enhances lipophilicity, aiding cryogenic handling. |
| Crystallinity | Distinct crystal lattice | Prone to oiling out | Methyl aids in purification via crystallization. |
Mechanistic Analysis: Steric Locking & Regiocontrol
The "Blocking Effect" in Lithiation Chemistry
The most significant divergence in reactivity occurs during Lithium-Halogen Exchange (Li-HE).
-
Non-Methylated Scenario (Compound B): The C2-proton is flanked by an electron-donating alkoxy group (OBn) and is meta to electron-withdrawing halogens. This creates a "Directed Ortho Metalation" (DoM) site. Upon treatment with n-BuLi, there is a kinetic competition between the desired Li-Br exchange at C4 and the undesired deprotonation at C2.
-
Methylated Scenario (Compound A): The C2 position is occupied by a methyl group. This eliminates the DoM pathway entirely. Consequently, the reaction is funneled exclusively through the C4-Br exchange manifold, significantly increasing the purity of the resulting aryl-lithium species.
Electronic Perturbation
The C2-methyl group exerts a weak inductive effect (+I). While the Benzyloxy group (+M) dominates the ring electronics, the methyl group slightly increases the electron density of the arene.
-
Impact: The resulting C4-lithio species of Compound A is marginally more nucleophilic but also slightly less stable than Compound B due to the destabilizing effect of electron donation on the carbanion. However, this is offset by the elimination of the benzyne decomposition pathway often seen when protons are adjacent to leaving groups.
Visualization of Reaction Pathways[1]
The following diagram illustrates the divergent pathways when treating both analogs with n-Butyllithium.
Caption: Divergent lithiation pathways. The C2-Methyl group (blue path) enforces regioselectivity, whereas the non-methylated analog (red path) risks competitive ortho-lithiation.
Experimental Protocols
Protocol A: Selective Lithium-Halogen Exchange (Methylated Analog)
This protocol is optimized for Compound A to generate the aryl-lithium intermediate for subsequent coupling (e.g., with a gluconolactone or thiophene derivative).
Reagents:
-
1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Anhydrous THF (10 V)
-
Electrophile (e.g., TMSCl or Carbonyl compound) (1.2 equiv)
Methodology:
-
Preparation: Charge a dried reactor with the substrate and anhydrous THF under Nitrogen atmosphere. Cool the solution to -78°C .
-
Note: The methyl group aids solubility; ensure full dissolution before cooling to prevent precipitation.
-
-
Exchange: Add n-BuLi dropwise over 30 minutes, maintaining internal temperature < -70°C.
-
Checkpoint: The solution typically turns yellow/orange. Stir for 15 minutes. Extended stirring is unnecessary due to the rapid kinetics of Br/Li exchange and lack of competing protons.
-
-
Trapping: Add the electrophile (dissolved in THF if solid) slowly.
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
Self-Validating Check:
-
TLC/HPLC: Monitor the disappearance of the starting bromide. For the methylated analog, you should see a single major product peak. If using the non-methylated analog, look for ~5-10% of "des-bromo" byproduct (proton quenched C4-Li) vs "des-hydro" byproducts (from C2 reaction), indicating dirty chemistry.
Protocol B: Palladium-Catalyzed Suzuki Coupling
Comparison of steric tolerance.
Conditions:
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Toluene/Water (4:1)
-
Temperature: 90°C
Observation:
-
Methylated Analog: Reaction proceeds cleanly but may require slightly longer reaction times (4-6 h) compared to the non-methylated analog (2-3 h) due to the remote steric bulk of the C2-methyl affecting the rotation of the biaryl intermediate, though it does not directly block the C4 catalytic center.
-
Advantage: The methylated product is significantly more crystalline, simplifying downstream isolation.
Data Summary: Reactivity Profile
| Parameter | 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene | Non-Methylated Analog |
| Li-Exchange Rate (-78°C) | Fast (< 10 min) | Fast (< 10 min) |
| Li-Intermediate Stability | High (No internal acidic protons) | Moderate (Risk of proton transfer) |
| Side Product Profile | < 1% Regioisomers | 5-15% C2-substituted impurities |
| Suzuki Coupling Yield | 88-92% | 85-95% (Higher impurity profile) |
| Physical State | Solid (MP: ~60-65°C) | Waxy Solid / Oil |
References
-
BenchChem. (2025).[1][2] A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications. Retrieved from
-
Knochel, P., et al. (2023). The Role of Conjugation in the Halogen-Lithium Exchange Selectivity. Chemistry - A European Journal. Retrieved from
-
Bailey, W. F., & Patricia, J. J. (1988).[3] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from
-
PubChem. (2025).[4] 5-Bromo-2-chloroanisole Compound Summary. Retrieved from
Sources
A Senior Application Scientist's Guide to Identifying Common Impurities in Commercial 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the purity of each component is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene is a key building block in various synthetic pathways, and a comprehensive understanding of its potential impurity profile is crucial for quality control and process optimization. This guide provides an in-depth analysis of the common impurities associated with this compound, offering a comparative overview of their origins and the analytical methodologies for their detection and quantification.
The Synthetic Landscape: A Williamson Ether Synthesis Approach
The commercial synthesis of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene predominantly relies on the Williamson ether synthesis.[1][2] This well-established nucleophilic substitution reaction involves the deprotonation of a phenol, in this case, 4-bromo-5-chloro-2-methylphenol, to form a phenoxide, which then attacks an alkyl halide, benzyl bromide, to form the desired ether.
While this method is generally efficient, it is not without its potential for side reactions and the introduction of impurities that can carry through to the final product. A thorough understanding of these potential impurities is the first step in developing a robust analytical control strategy.
Unmasking the Contaminants: A Comparative Analysis of Potential Impurities
The impurities in commercial 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene can be broadly categorized into two classes: process-related impurities and degradation products .
Process-Related Impurities
These impurities are formed during the synthesis and purification processes. Their presence and concentration can vary significantly between different manufacturers and even between different batches from the same supplier, depending on the specific reaction conditions and purification methods employed.
| Impurity Name | Structure | Potential Origin | Analytical Challenge |
| 4-Bromo-5-chloro-2-methylphenol | 4-bromo-5-chloro-2-methylphenol | Unreacted starting material. | Structurally similar to the product, potentially co-eluting in some chromatographic systems. |
| Benzyl Bromide | Benzyl Bromide | Unreacted starting material. | Highly reactive and may degrade during analysis. |
| Dibenzyl Ether | Dibenzyl Ether | Self-condensation of benzyl bromide under basic conditions. | Can be difficult to separate from the main product due to similar polarities. |
| C-Alkylated Isomer | C-Alkylated Isomer | Electrophilic attack of the benzyl group on the aromatic ring of the phenoxide instead of the oxygen atom.[3] | Isomeric to the main product, requiring high-resolution analytical techniques for differentiation. |
| Residual Solvents (e.g., DMF, Acetone) | N/A | Incomplete removal during the final drying stages of manufacturing. | Require specific analytical methods like headspace GC-MS for accurate quantification. |
Degradation Products
These impurities can form over time due to the inherent instability of the molecule under certain storage conditions (e.g., exposure to light, heat, or reactive substances). Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.[4]
| Impurity Name | Structure | Formation Conditions | Toxicological Concern |
| 4-Bromo-5-chloro-2-methylphenol | 4-bromo-5-chloro-2-methylphenol | Cleavage of the ether linkage under acidic or basic conditions. | Phenolic compounds can be toxic and may interfere with downstream reactions. |
| Benzaldehyde | Benzaldehyde | Oxidative cleavage of the benzyl group.[5] | Can undergo further oxidation and may be a reactive impurity. |
| Benzoic Acid | Benzoic Acid | Further oxidation of benzaldehyde.[5] | Can alter the pH of the product and affect its stability. |
The Analytical Toolkit: Protocols for Impurity Identification and Quantification
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for determining the purity of the main component and quantifying known and unknown impurities. A well-developed stability-indicating HPLC method can separate the main peak from all potential process-related impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a good starting point. A typical gradient could be:
-
Start with 60% Acetonitrile / 40% Water.
-
Ramp to 95% Acetonitrile over 20 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation for the relatively nonpolar aromatic compounds.
-
Gradient Elution: A gradient is crucial to elute both the more polar impurities (like the starting phenol) and the less polar main component and by-products within a reasonable timeframe while maintaining good peak shape.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid) helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
-
UV Detection at 220 nm: Many aromatic compounds exhibit strong absorbance at this wavelength, providing good sensitivity for a wide range of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain low-molecular-weight by-products. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for trace-level analysis.[6]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Causality Behind Experimental Choices:
-
Low-Polarity Column: A DB-5ms column is a good general-purpose column for separating a wide range of compounds based on their boiling points.
-
Temperature Program: The temperature ramp allows for the separation of volatile solvents at the beginning of the run and the elution of higher-boiling impurities at later times.
-
Electron Ionization (EI): EI is a robust ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural identification of impurities, especially for isomers that may be difficult to distinguish by other methods. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can provide detailed structural information.[7]
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify and quantify proton-containing impurities. The integration of signals can be used for relative quantification.
-
¹³C NMR: To determine the number of unique carbon atoms and identify functional groups.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for definitive structure elucidation of unknown impurities.
-
Causality Behind Experimental Choices:
-
High-Field NMR: A higher field strength provides better signal dispersion, which is crucial for resolving overlapping signals in complex mixtures.
-
Choice of Deuterated Solvent: The solvent should be chosen based on the solubility of the sample and to avoid overlapping solvent signals with key impurity signals.
-
2D NMR Techniques: These experiments are essential when simple 1D spectra are insufficient to fully characterize an unknown impurity, allowing for the mapping of the complete molecular structure.
Alternative Synthetic Routes and Their Impurity Profiles
While the Williamson ether synthesis is common, alternative methods for the preparation of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene could be employed, each with its own potential impurity profile. For instance, a palladium-catalyzed coupling of 4-bromo-5-chloro-2-methylphenol with a benzyl carbonate could be an alternative.[8] This route would likely avoid impurities related to benzyl bromide but could introduce new impurities derived from the catalyst and ligands. A thorough comparison of products from different synthetic routes would require a detailed analysis of each, highlighting the trade-offs in terms of yield, cost, and purity.
Conclusion
The quality of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene is critically dependent on a comprehensive understanding and control of its impurity profile. By combining a thorough knowledge of the synthetic process with a multi-faceted analytical approach utilizing HPLC, GC-MS, and NMR, researchers and drug development professionals can confidently assess the purity of this key intermediate. This guide provides the foundational knowledge and detailed protocols to establish a robust quality control strategy, ensuring the integrity of the final pharmaceutical products.
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Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
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1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene – (2234291-65-5). EON Biotech. [Link]
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Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU. Amazon S3. [Link]
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GC/MS chromatogram illustrating the formation of phenols from Reaction (R1) at pH = 2. ResearchGate. [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
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4-BROMO-1-CHLORO-2-METHYLBENZENE. Matrix Fine Chemicals. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link])
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A Comparative Guide to the Structural Confirmation of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene: An Integrated Spectroscopic and Crystallographic Approach
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is the bedrock of successful research and development. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the primary analytical techniques used for the structural elucidation of complex organic molecules, using 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene as a case study.
While a definitive single-crystal X-ray diffraction study for 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene is not publicly available, this guide will leverage data from closely related analogues to illustrate the principles and data outputs of each technique. We will explore the gold standard, X-ray crystallography, and compare its capabilities with the powerful and more routinely accessible spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is structured to not only present the "what" and "how" but, more critically, the "why" behind the selection and integration of these techniques for unambiguous structure confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and thus determine the precise location of each atom. This provides unambiguous information on bond lengths, bond angles, and stereochemistry.
However, the major prerequisite is the growth of a high-quality single crystal, which can be a significant bottleneck in the research workflow.
Orthogonal and Complementary Techniques: A Spectroscopic Toolkit
In the absence of a suitable crystal, or as a more rapid and routine method of characterization, a suite of spectroscopic techniques is employed. These methods provide complementary pieces of the structural puzzle, and their combined interpretation is a powerful tool for chemists.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[2][3][4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
For a molecule like 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene, ¹H and ¹³C NMR would provide key insights:
-
¹H NMR: Would show distinct signals for the aromatic protons on both the substituted benzene and the benzyl rings, as well as the benzylic methylene protons and the methyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments. For di-substituted benzenes, the number of aromatic signals can help distinguish between ortho, meta, and para isomers.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular skeleton.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of a compound with high accuracy and offers structural clues through the analysis of its fragmentation pattern.[5] For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a characteristic signature in the mass spectrum, aiding in the confirmation of the elemental composition.
A key fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form a stable benzyl cation, which can rearrange to the even more stable tropylium ion, often giving a prominent peak at m/z 91.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Specific covalent bonds vibrate at characteristic frequencies, and the absorption of infrared radiation at these frequencies is recorded. For our target molecule, key absorptions would include:
-
C-O-C stretching: Characteristic of the ether linkage.
-
Aromatic C=C stretching: Indicative of the benzene rings.
-
C-H stretching and bending: Differentiating between aromatic and aliphatic C-H bonds. The pattern of out-of-plane C-H bending in the fingerprint region (below 1500 cm⁻¹) can also provide clues about the substitution pattern on the aromatic ring.
Comparative Analysis: Strengths and Limitations
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry (through NOE and coupling constants). | Provides a wealth of structural information in solution. Can distinguish between isomers.[2] | Can suffer from signal overlap in complex molecules. Interpretation can be challenging for non-experts. |
| Mass Spectrometry | Molecular weight, elemental composition (from isotopic patterns), structural fragments. | High sensitivity, provides definitive molecular weight. Characteristic isotopic patterns for halogens. | Isomers often have identical molecular weights and similar fragmentation patterns, making differentiation difficult. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton and connectivity. Can be ambiguous for complex molecules with many functional groups. |
Experimental Workflows and Data Interpretation
X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Illustrative Data for a Structural Analogue: 4-(Benzyloxy)-2-bromo-1-methoxybenzene [3]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.1415 (7) |
| b (Å) | 8.2635 (7) |
| c (Å) | 25.287 (2) |
| β (°) | 94.401 (10) |
| Volume (ų) | 1279.5 (2) |
| Z | 4 |
This data provides the fundamental unit cell dimensions and symmetry of the crystal, from which the precise atomic coordinates are determined.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for spectroscopic structure elucidation.
Conclusion: The Power of a Multi-faceted Approach
The structural confirmation of a novel or complex organic molecule like 1-(benzyloxy)-4-bromo-5-chloro-2-methylbenzene is a process of accumulating and integrating evidence from multiple analytical techniques. While single-crystal X-ray crystallography provides the ultimate, unambiguous answer, its reliance on high-quality crystals makes it a non-routine technique.
In practice, the synergistic use of NMR, MS, and FTIR spectroscopy provides a robust and reliable pathway to structural elucidation.[8][9][10] Mass spectrometry confirms the molecular formula, FTIR identifies the key functional groups, and NMR provides the detailed map of atomic connectivity. Together, these techniques allow researchers to build a confident structural model, guiding synthesis, understanding reactivity, and ultimately accelerating the pace of drug discovery and development.
Detailed Experimental Protocols
1. Single-Crystal X-ray Diffraction (General Protocol)
-
Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow for slow evaporation at room temperature. Alternatively, vapor diffusion or liquid-liquid diffusion methods can be employed.
-
Crystal Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using least-squares methods to obtain the final atomic coordinates and thermal parameters.
2. NMR Spectroscopy (¹H, ¹³C, and 2D)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Subsequently, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity.
-
Data Processing and Interpretation: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants, and cross-peaks to assign all signals and determine the molecular structure.
3. Mass Spectrometry (Electron Ionization - GC/MS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.
-
Ionization and Detection: The eluting compound enters the mass spectrometer and is ionized by electron impact (EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak (to determine molecular weight) and the fragmentation pattern (to gain structural information). Examine the isotopic distribution for the presence of bromine and chlorine.
4. FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
-
Data Interpretation: Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.
References
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- Medved, M., et al. (1981). The fragmentation of doubly charged ions of halogenated benzenes. Organic Mass Spectrometry, 14(6), 307-313.
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Safety Operating Guide
Navigating the Uncharted: A Practical Guide to Handling 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene
For the researcher, scientist, and drug development professional, the introduction of a novel compound into a workflow is a moment of both excitement and critical responsibility. 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene, a halogenated aromatic ether, represents a class of molecules pivotal in synthetic chemistry. However, its specific toxicological and safety profile remains largely uncharacterized in publicly available literature. This guide is constructed to bridge that knowledge gap, providing a robust operational framework grounded in the established principles of handling structurally related chemicals. Our objective is to empower you to work safely and effectively, transforming uncertainty into a meticulously managed protocol.
Hazard Assessment: Understanding the Risks of a Novel Compound
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene, a conservative approach to hazard assessment is paramount. We must extrapolate potential risks from analogous compounds. Structurally similar chemicals, such as other halogenated aromatic compounds and benzyl ethers, are known to present several hazards.
Based on data from related substances, we can anticipate the following potential hazards[1][2][3]:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
It is also crucial to recognize that halogenated organic compounds can have long-term health effects, with some being suspected carcinogens[4]. The thermal decomposition of such compounds can release highly toxic gases like hydrogen chloride and hydrogen bromide[5].
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Related Compound Examples | Potential Effects |
| Acute toxicity, oral (Category 4) | 1-(Benzyloxy)-2-bromo-3-methylbenzene | Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | 1-(Benzyloxy)-2-bromo-3-methylbenzene, 4-Bromochlorobenzene | Causes skin irritation[1][2] |
| Serious eye damage/eye irritation (Category 2/2A) | 1-(Benzyloxy)-2-bromo-3-methylbenzene, 4-Bromochlorobenzene | Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure (Category 3) | 1-(Benzyloxy)-2-bromo-3-methylbenzene | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling a compound with an incomplete safety profile. The following recommendations are based on best practices for managing halogenated aromatic compounds[4][6][7].
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. Given the potential for serious eye damage, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing[1][7].
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for handling organic solvents, but it is crucial to check the manufacturer's permeation data for the specific solvents being used in your procedure. Always inspect gloves before use and employ proper removal techniques to avoid skin contact[4][8].
-
Body Protection: A flame-retardant lab coat is essential. For procedures with a higher risk of exposure, consider chemical-resistant aprons or coveralls[9].
-
Respiratory Protection: All handling of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene should be conducted within a certified chemical fume hood to minimize inhalation exposure[5]. If there is a potential for generating dust or aerosols, or if work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required[6][7].
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][10]. The storage container must be tightly sealed.
Handling and Experimental Workflow
The following diagram outlines the critical steps and decision points for the safe handling of 1-(Benzyloxy)-4-bromo-5-chloro-2-methylbenzene.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Benzyloxy-4-bromo-2-chlorobenzene | C13H10BrClO | CID 10913524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. capotchem.com [capotchem.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
